molecular formula C7H5ClF3NO B1304661 3-Chloro-4-(trifluoromethoxy)aniline CAS No. 64628-73-5

3-Chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1304661
CAS No.: 64628-73-5
M. Wt: 211.57 g/mol
InChI Key: ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H5ClF3NO and its molecular weight is 211.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378742
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64628-73-5
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-Chloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethoxy group (-OCF3) imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability, making it a valuable synthon in drug design.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 64628-73-5[1]
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
Appearance White to almost white powder or lump[1]
Melting Point 29-31 °C[1]
Boiling Point 224 °C
Density 1.45 g/cm³[1]
Purity ≥ 98% (GC)[1]
Solubility Slightly soluble in water, soluble in various organic solvents.[1]
pKa 2.68 ± 0.10 (Predicted)
Spectral Data
Spectroscopic Technique Predicted Data
¹H NMR Aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atoms of the trifluoromethoxy group. The amine protons will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
¹³C NMR Distinct signals are expected for each of the seven carbon atoms. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight (m/z ≈ 211). A characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) will be observed. Fragmentation will likely involve the loss of the trifluoromethoxy group and other characteristic cleavages of the aromatic ring.
Infrared (IR) Spectroscopy The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-Cl stretching, C-F stretching of the trifluoromethoxy group, and aromatic C-H and C=C stretching.

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding nitro compound, 3-chloro-4-(trifluoromethoxy)nitrobenzene, via reduction of the nitro group.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

G Start Starting Material: 3-Chloro-4-(trifluoromethoxy)nitrobenzene Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) Start->Reduction Workup Reaction Work-up (Filtration, Extraction) Reduction->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Product Final Product: This compound Purification->Product

General synthesis workflow for this compound.
Detailed Experimental Protocol: Reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene

This protocol describes a common method for the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 3-chloro-4-(trifluoromethoxy)nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-4-(trifluoromethoxy)nitrobenzene in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Role in Drug Development: A Precursor to Multi-Kinase Inhibitors

This compound is a key building block in the synthesis of several targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. These drugs play a crucial role in oncology by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

Application in the Synthesis of Sorafenib and Regorafenib

The aniline functional group of this compound allows for its incorporation into the urea linkage that is characteristic of Sorafenib and Regorafenib.

G Aniline This compound Urea_Formation Urea Formation Reaction Aniline->Urea_Formation Isocyanate Isocyanate Intermediate Isocyanate->Urea_Formation Drug Sorafenib / Regorafenib Urea_Formation->Drug

Role of this compound in drug synthesis.
Targeted Signaling Pathways

Sorafenib and Regorafenib are potent inhibitors of several key signaling pathways that are often dysregulated in cancer. The primary targets include the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR and PDGFR pathways, which are central to angiogenesis (the formation of new blood vessels that supply tumors).

This pathway is a major driver of cell proliferation. Sorafenib and Regorafenib inhibit RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.[1][2][]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Sorafenib / Regorafenib Inhibitor->RAF

Inhibition of the RAF/MEK/ERK signaling pathway.

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are critical for the formation of new blood vessels.[1][4][5] By inhibiting these receptors, Sorafenib and Regorafenib cut off the blood supply to tumors, thereby impeding their growth.[1][6][7]

G cluster_0 VEGF Signaling cluster_1 PDGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis_VEGF Angiogenesis VEGFR->Angiogenesis_VEGF PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis_PDGF Angiogenesis PDGFR->Angiogenesis_PDGF Inhibitor Sorafenib / Regorafenib Inhibitor->VEGFR Inhibitor->PDGFR

Inhibition of VEGFR and PDGFR signaling pathways.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard handling procedures should include the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly for the development of targeted cancer therapies. Its unique chemical properties, stemming from the trifluoromethoxy group, contribute to the enhanced pharmacological profiles of the resulting drug candidates. A thorough understanding of its chemical properties, synthesis, and biological relevance is essential for researchers and professionals in the field of drug discovery and development.

References

3-Chloro-4-(trifluoromethoxy)aniline CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Chemical Identity

CAS Number: 64628-73-5[1][2][3]

Synonyms:

  • (3-Chloro-4-trifluoromethoxyphenyl)amine[2]

  • 1-Amino-3-chloro-4-(trifluoromethoxy)benzene[2][3]

  • 2-Chloro-4-aminotrifluoromethoxybenzene[2]

  • 4-trifluoromethoxy-3-Chloroaniline[2]

  • Benzenamine, 3-chloro-4-(trifluoromethoxy)-[2][3]

  • 3-chloro-4-(trifluoromethoxy)phenylamine[3]

  • 3-chloro-4-(trifluoromethoxy)benzenamine[3]

  • 3-chloranyl-4-(trifluoromethyloxy)aniline[3]

  • 4-Amino-2-chloro-alpha,alpha,alpha-trifluoroanisole[3]

Physicochemical and Pharmacokinetic Data

The incorporation of a trifluoromethoxy group into the aniline structure significantly influences its properties, enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug design.[2] The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₅ClF₃NO[1][2][3]
Molecular Weight 211.57 g/mol [1][2]
Melting Point 29-31 °C[1][2]
Boiling Point 224 °C[2]
Density 1.45 g/cm³[1][2]
Flash Point 90 °C[2]
pKa 2.68 ± 0.10 (Predicted)[2]
Water Solubility Slightly soluble[2]
Appearance White to almost white powder to lump[1][2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. This common synthetic transformation can be achieved using various reducing agents, with iron powder in the presence of an acid or a salt like ammonium chloride being a cost-effective and scalable option.

Materials:

  • 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Suspend 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene in a mixture of ethanol and water.

  • To this suspension, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound.

Analytical Workflow: Purity and Isomer Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the purity of this compound and quantifying any potential positional isomers.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness.[4]

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.[4]

  • Inlet Temperature: 200°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp to 125°C at 3°C/min.

    • Hold at 125°C for 5 minutes.

    • Ramp to 230°C at 45°C/min.

    • Hold at 230°C for 5 minutes.[4]

  • Detector Temperature (FID): 260°C.[4]

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving an accurately weighed amount in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 50 mg/mL.[4]

  • Prepare a stock solution of potential impurities, including positional isomers, for calibration and identification purposes.[4]

  • Further dilute the sample solution as needed for injection into the GC-MS system.

Visualizations

Proposed Synthetic Pathway

G A 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene B This compound A->B Reduction R Fe, NH4Cl Ethanol/Water R->A

Caption: Proposed synthesis of this compound via reduction.

Analytical Workflow by GC-MS

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on Capillary Column D->E F Detection (FID/MS) E->F G Peak Integration F->G H Impurity Identification and Quantification G->H I Final Report H->I

Caption: General experimental workflow for the analysis of this compound by GC-MS.

Role in Kinase Inhibitor Synthesis

G A This compound (Building Block) B Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) A->B C Kinase Inhibitor (e.g., Lapatinib analogue) B->C D EGFR/HER2 Signaling Pathways C->D Targets E Inhibition of Tumor Cell Proliferation D->E Blocks

Caption: Role as a building block in the synthesis of kinase inhibitors targeting cancer signaling pathways.

References

A Technical Overview of 3-Chloro-4-(trifluoromethoxy)aniline: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular structure and physicochemical properties of 3-Chloro-4-(trifluoromethoxy)aniline, a chemical compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular composition, featuring a trifluoromethoxy group, imparts desirable characteristics for various chemical reactions.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

PropertyValueReference
Molecular FormulaC₇H₅ClF₃NO[1][2][3][4][5]
Molecular Weight211.57 g/mol [2][3][4][5]
CAS Number64628-73-5[1][2][4]
AppearanceWhite to almost white powder to lump[2][4]
Melting Point29-31°C[2][4]
Density~1.45 g/cm³[2][4]

Molecular Structure

The molecular structure of this compound consists of a central aniline ring. A chlorine atom is substituted at the third carbon position, and a trifluoromethoxy group (-OCF₃) is attached to the fourth carbon atom. This specific arrangement of substituents is crucial to its chemical reactivity and application in further synthetic processes.

molecular_structure cluster_benzene cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 NH2 NH₂ C1->NH2 C3 C C2->C3 C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C4->C5 O O C4->O C5->C6 C6->C1 CF3 CF₃ O->CF3

Figure 1: 2D representation of the molecular structure of this compound.

Disclaimer: The experimental protocols for the synthesis or analysis of this compound are not detailed in this document. This guide is intended to provide a summary of its core molecular properties based on publicly available data.

References

Spectroscopic Profile of 3-Chloro-4-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 3-Chloro-4-(trifluoromethoxy)aniline is limited. The data presented in this guide is a combination of estimations derived from spectral data of analogous compounds and predictions based on established spectroscopic principles. This guide is intended to provide a robust framework for spectral interpretation and experimental design.

Introduction

This compound is a halogenated and fluorinated aromatic amine, a class of compounds that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic characteristics is essential for its identification, quality control, and further application in drug development and materials science. This technical guide provides an in-depth overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of structurally similar compounds and theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted ¹H and ¹³C NMR spectra will exhibit distinct signals influenced by the chloro, trifluoromethoxy, and amino substituents on the aniline ring.

¹H NMR Predicted Data (400 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-2~ 7.1 - 7.3Doublet (d)J (H-2, H-6) ≈ 2-31H
H-5~ 6.9 - 7.1Doublet of doublets (dd)J (H-5, H-6) ≈ 8-9, J (H-5, F) ≈ 1-21H
H-6~ 6.7 - 6.9Doublet (d)J (H-6, H-5) ≈ 8-91H
-NH₂~ 3.5 - 4.5Broad singlet (br s)-2H

¹³C NMR Predicted Data (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1 (C-NH₂)~ 145 - 148Singlet-
C-2~ 125 - 128Singlet-
C-3 (C-Cl)~ 118 - 121Singlet-
C-4 (C-O)~ 140 - 143Quartet (q)J (C-4, F) ≈ 2-4
C-5~ 120 - 123Singlet-
C-6~ 115 - 118Singlet-
-OCF₃~ 120 - 123Quartet (q)J (C, F) ≈ 255-260
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H asymmetric stretching (primary amine)
3300 - 3400MediumN-H symmetric stretching (primary amine)
1600 - 1650StrongN-H bending (scissoring)
1580 - 1620Medium-StrongC=C aromatic ring stretching
1250 - 1300StrongC-O-C asymmetric stretching (aryl ether)
1150 - 1210Very StrongC-F stretching (in -OCF₃)
1000 - 1100StrongC-O-C symmetric stretching (aryl ether)
800 - 880StrongC-H out-of-plane bending (aromatic)
700 - 800Medium-StrongC-Cl stretching
Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), will be characterized by a distinct molecular ion peak and specific fragmentation patterns.

Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
211/213HighMolecular ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes, ~3:1 ratio)
182/184Medium[M - CHO]⁺ / [M+2 - CHO]⁺
146Medium[M - CF₃]⁺
110Medium[M - CF₃ - Cl]⁺
83Low[C₅H₄N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]

  • Ensure the final sample height in the tube is approximately 4-5 cm.

Instrumentation and Data Acquisition:

  • The ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [2]

  • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[2]

  • Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

Instrumentation and Data Acquisition:

  • Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.

  • The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable for separating halogenated anilines.

    • Injector Temperature: Typically set to 250 °C.

    • Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a ramp up to 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

    • Scan Range: A typical scan range would be from m/z 40 to 400 to detect the molecular ion and significant fragment ions.

    • Data Acquisition: Operate in full scan mode to obtain the complete mass spectrum.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure Identification Compound Identification MS->Identification Purity Purity Assessment Structure->Purity Identification->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering for NMR.

References

Solubility profile of 3-Chloro-4-(trifluoromethoxy)aniline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 3-Chloro-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, its known physical properties, and a detailed experimental protocol for its determination. The principle of "like dissolves like" is used to predict solubility in various common organic solvents. A standardized shake-flask methodology is presented to enable researchers to empirically determine the solubility in solvent systems relevant to their work. This guide is intended to be a foundational resource for laboratory professionals engaged in synthesis, purification, and formulation development involving this compound.

Introduction to this compound

This compound is a specialized chemical intermediate characterized by a substituted aniline structure. Its molecular framework includes a chloro group and a trifluoromethoxy group, which impart unique electronic properties, stability, and influence its reactivity and solubility.[1] This compound is a key building block in the synthesis of agrochemicals, such as herbicides and fungicides, as well as in the development of novel pharmaceutical agents.[1] Understanding its solubility is critical for optimizing reaction conditions, designing effective purification strategies like crystallization, and for formulation in various applications.

Physical & Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 64628-73-5[1]
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
Appearance White to almost white powder to lump[1]
Melting Point 31 °C[1]
Density 1.45 g/cm³[1]

Predicted Solubility Profile

While specific quantitative data is scarce, the solubility of this compound can be predicted based on its molecular structure and the chemical principle of "like dissolves like".[2][3] The molecule has:

  • Polar characteristics: The amino (-NH₂) group can act as a hydrogen bond donor and acceptor.

  • Non-polar characteristics: The benzene ring, along with the chloro and highly fluorinated trifluoromethoxy groups, forms a large, lipophilic (non-polar) region.

The overall structure is predominantly non-polar, which dictates its general solubility behavior. The trifluoromethoxy group is known to enhance solubility in organic solvents.[1]

Predicted Qualitative Solubility in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water, High in AlcoholsInsoluble in water. Expected to be soluble in alcohols due to hydrogen bonding with the amino group.[3]
Polar Aprotic Acetone, Dichloromethane (DCM), Ethyl AcetateModerate to HighFavorable dipole-dipole interactions between the solvent and the polar C-Cl and C-N bonds.[3]
Non-Polar Hexane, TolueneModerateThe large non-polar surface area of the molecule allows for van der Waals interactions with non-polar solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the Equilibrium Shake-Flask Method is the most common and reliable thermodynamic approach.[4] This method measures the concentration of a solute in a saturated solution after it has reached equilibrium.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., Methanol, Toluene, Water)

  • Analytical balance

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or thermomixer with temperature control[5]

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibrium is crucial.

  • Solvent Addition: Add a precisely measured volume of the chosen solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant liquid phase using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.[5]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.[4]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A 1. Add excess solute to a vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-72h) B->C D 4. Let solids settle C->D E 5. Filter supernatant D->E F 6. Dilute sample E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

Physical properties like melting and boiling point of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the known physical properties of 3-Chloro-4-(trifluoromethoxy)aniline, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a compound utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its trifluoromethoxy group enhances its reactivity and solubility in various organic solvents.[1] It typically appears as a white to almost white powder or lump.[1][2]

Quantitative Data

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₅ClF₃NO[1][2][3]
Molecular Weight 211.57 g/mol [1][2]
Melting Point 29-31 °C[1][2]
Boiling Point 224 °C[2]
Density 1.45 - 1.454 g/cm³[1][2]
Appearance White to almost white powder to lump[1][2]

Experimental Protocols

Generalized Experimental Workflow

The following diagram illustrates a standard workflow for determining the melting and boiling points of a chemical compound like this compound in a laboratory setting.

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_start Sample Preparation: Pack capillary tube with the solid compound. mp_instrument Place in Melting Point Apparatus mp_start->mp_instrument mp_heat Heat the sample slowly mp_instrument->mp_heat mp_observe Observe and Record: - Temperature of initial melting - Temperature of complete melting mp_heat->mp_observe mp_range Determine Melting Point Range mp_observe->mp_range end End: Report Physical Properties mp_range->end bp_start Sample Preparation: Place liquid in a test tube with a boiling chip. bp_setup Set up Distillation Apparatus bp_start->bp_setup bp_heat Heat the liquid gently bp_setup->bp_heat bp_observe Observe and Record: Temperature at which the liquid boils and vapor condenses bp_heat->bp_observe bp_pressure Correct for Atmospheric Pressure bp_observe->bp_pressure bp_pressure->end start Start: Obtain Pure Sample start->mp_start start->bp_start

Generalized workflow for determining melting and boiling points.

References

Reactivity Profile of the Amine Group in 3-Chloro-4-(trifluoromethoxy)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key building block in modern medicinal and agrochemical research. The strategic placement of a chloro and a trifluoromethoxy group on the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the reactivity of the amine group in this compound, focusing on its basicity, nucleophilicity, and propensity to undergo various key chemical transformations. Understanding this reactivity profile is crucial for the effective utilization of this versatile intermediate in complex synthetic endeavors.

Electronic and Steric Effects of Substituents

The reactivity of the amine group in this compound is fundamentally governed by the electronic and steric influences of the chloro and trifluoromethoxy substituents.

  • Electronic Effects: Both the chlorine atom at the 3-position and the trifluoromethoxy group at the 4-position are strongly electron-withdrawing. The trifluoromethoxy group, in particular, is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This is due to the high electronegativity of the fluorine atoms, leading to a strong negative inductive effect (-I). The lone pairs on the oxygen atom can participate in resonance (+R effect), but this is significantly diminished by the fluorine atoms. The chloro group also exerts a -I effect and a weaker +R effect. The cumulative effect of these two substituents is a significant decrease in the electron density on the aniline ring and, consequently, on the nitrogen atom of the amine group. This reduction in electron density profoundly impacts the basicity and nucleophilicity of the amine.

  • Steric Effects: The chlorine atom in the ortho position to the amine group introduces a moderate degree of steric hindrance. This can influence the rate of reactions where the amine nitrogen acts as a nucleophile, particularly with bulky electrophiles. The trifluoromethoxy group, being in the para position, does not directly sterically hinder the amine group.

Basicity and pKa

The electron-withdrawing nature of the chloro and trifluoromethoxy substituents significantly reduces the basicity of the amine group in this compound compared to aniline. The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the electron-deficient aromatic ring.

CompoundSubstituent(s)pKb
AnilineH9.4
3-Chloroaniline3-Cl10.5
4-Chloroaniline4-Cl10.0
3-(Trifluoromethyl)aniline3-CF310.8
4-(Trifluoromethyl)aniline4-CF311.2
This compound 3-Cl, 4-OCF3 Estimated > 11.2

Table 1: Experimental pKb values of substituted anilines at 25°C.[1]

Given that the trifluoromethoxy group is even more electron-withdrawing than the trifluoromethyl group, the pKb of this compound is expected to be higher than that of 4-(trifluoromethyl)aniline, indicating a significantly weaker base. Computational methods can also be employed to predict the pKa of the anilinium ion.[2][3]

Reactivity in Key Chemical Transformations

The reduced nucleophilicity of the amine group in this compound necessitates careful consideration of reaction conditions to achieve efficient transformations.

Acylation

The amine group can be acylated to form the corresponding amide. This reaction is often employed to protect the amine group or to introduce new functional moieties. Due to the reduced nucleophilicity, more reactive acylating agents or catalysts may be required.

Experimental Protocol: General Procedure for Acylation with Acetic Anhydride

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

  • Add acetic anhydride (1.1-1.5 eq.) to the solution.

  • If necessary, a catalyst such as a catalytic amount of sulfuric acid or a base like pyridine can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound ReactionVessel Dissolve in Solvent (e.g., Acetic Acid) Aniline->ReactionVessel AcylatingAgent Acetic Anhydride AcylatingAgent->ReactionVessel Heating Stir/Heat ReactionVessel->Heating Quench Quench (Water/NaHCO3) Heating->Quench Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide Purification->Product

Figure 1: Experimental workflow for the acylation of this compound.
N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More sophisticated methods, such as reductive amination or transition-metal-catalyzed N-alkylation, are often preferred.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add a dehydrating agent (e.g., anhydrous magnesium sulfate or sodium sulfate) or set up a Dean-Stark apparatus to remove the water formed during imine formation.

  • After imine formation is complete (monitored by TLC or NMR), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sulfonation

The amine group is a strong activating group for electrophilic aromatic substitution. However, under the strongly acidic conditions required for sulfonation, the amine group is protonated to form the anilinium ion, which is a deactivating, meta-directing group. Therefore, direct sulfonation of this compound is expected to be difficult and may lead to substitution at the meta-position relative to the anilinium group.

Diazotization and Sandmeyer Reaction

The amine group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

  • Diazotization:

    • Dissolve this compound (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq.) in water, keeping the temperature below 5 °C.

    • Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (e.g., Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Evolution of nitrogen gas is typically observed.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • The product can be isolated by steam distillation or extraction with an organic solvent.

    • Purify the product by distillation or chromatography.

Sandmeyer_Pathway Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, H⁺ 0-5 °C Product Substituted Arene (e.g., Aryl Halide, Nitrile) Diazonium->Product Cu(I)X

Figure 2: Signaling pathway for the Sandmeyer reaction of this compound.
Buchwald-Hartwig Amination

The amine group of this compound can participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form diarylamines. The electron-deficient nature of the aniline may require the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide or potassium phosphate).

  • Add the aryl halide (1.0 eq.) and this compound (1.1-1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Development

The unique electronic properties imparted by the chloro and trifluoromethoxy substituents make this compound a valuable building block in drug discovery. For instance, the structurally related 4-chloro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of the multi-kinase inhibitor Sorafenib .[4][5][6] The urea linkage in Sorafenib is formed through the reaction of the amine group of the aniline with an isocyanate. This highlights the utility of the amine group in forming crucial pharmacophores.

Conclusion

The amine group of this compound exhibits significantly reduced basicity and nucleophilicity due to the potent electron-withdrawing effects of the chloro and trifluoromethoxy substituents. While this diminished reactivity requires careful optimization of reaction conditions, the amine group can still participate in a wide array of important chemical transformations, including acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. A thorough understanding of this reactivity profile is essential for leveraging the full potential of this valuable synthetic intermediate in the development of new pharmaceuticals and agrochemicals.

References

The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects on the Aniline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group is a unique and increasingly important substituent in medicinal chemistry and materials science. Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, makes it a valuable functional group for modulating the properties of aromatic systems. This technical guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy group on the aniline ring, a common scaffold in pharmaceuticals. We will delve into the quantitative electronic parameters, spectroscopic signatures, and synthetic methodologies related to trifluoromethoxy-substituted anilines. This guide is intended to be a valuable resource for researchers and professionals working in drug discovery and development.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to the unique electronic and physicochemical properties it imparts to a molecule. When appended to an aniline ring, the -OCF₃ group profoundly influences the electron density distribution, basicity, and reactivity of the aromatic system. Understanding these electronic effects is paramount for predicting molecular interactions, metabolic fate, and overall suitability of a drug candidate.

This guide will explore the inductive and resonance effects of the trifluoromethoxy group, quantified by Hammett constants, and its impact on the acidity of the anilinium ion (pKa). Furthermore, we will examine the characteristic spectroscopic fingerprints of trifluoromethoxy-substituted anilines using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the synthesis of ortho-, meta-, and para-trifluoromethoxyaniline are also provided to facilitate further research and application.

Electronic Effects of the Trifluoromethoxy Group

The electronic character of the trifluoromethoxy group is dominated by the strong inductive effect (-I) of the three highly electronegative fluorine atoms. This potent electron-withdrawing effect significantly reduces the electron density of the aromatic ring. While the oxygen atom possesses a lone pair that can participate in resonance (+R effect), the strong pull of the fluorine atoms diminishes its electron-donating ability compared to a methoxy group.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects. The Hammett constants for the trifluoromethoxy group clearly illustrate its electron-withdrawing nature.

Substituentσmσp
-OCF₃0.390.36
-CF₃0.440.53
-OCH₃0.12-0.27
-Cl0.370.23
-NO₂0.710.78
Data sourced from Stenutz, Hammett substituent constants[1].

As shown in the table, the trifluoromethoxy group has positive σm and σp values, indicating that it is electron-withdrawing at both the meta and para positions. Notably, the σp value is slightly less positive than the σm value, suggesting a minor contribution from the +R effect of the oxygen lone pair, which partially counteracts the strong -I effect at the para position. In contrast, the trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group, particularly at the para position, due to the absence of any resonance donation.

Acidity of Trifluoromethoxyanilinium Ions (pKa)

The electron-withdrawing nature of the trifluoromethoxy group has a profound impact on the basicity of the aniline nitrogen. By pulling electron density away from the amino group, the -OCF₃ substituent decreases the availability of the lone pair for protonation, thus making the aniline less basic and its conjugate acid (anilinium ion) more acidic (lower pKa).

CompoundpKa
Aniline4.63
2-TrifluoromethoxyanilineValue not readily available
3-Trifluoromethoxyaniline3.36 (Predicted)[2]
4-Trifluoromethoxyaniline3.75 (Predicted)[3][4]
4-Trifluoromethylaniline8.6 (in acetonitrile)[5]
4-Chloroaniline3.98
4-Nitroaniline1.0
Comparative pKa values for other substituted anilines are widely available in chemical literature.

The predicted pKa value for 4-(trifluoromethoxy)aniline is significantly lower than that of aniline, highlighting the strong electron-withdrawing effect of the -OCF₃ group. The acidity of the anilinium ion is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Spectroscopic Properties

The trifluoromethoxy group imparts distinct features to the NMR spectra of aniline derivatives, providing a valuable tool for their identification and characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the protons on the aniline ring are deshielded by the electron-withdrawing -OCF₃ group, leading to a downfield shift in their resonance frequencies compared to aniline. The exact chemical shifts and coupling patterns depend on the position of the substituent.

CompoundH-2H-3H-4H-5H-6NH₂
4-(Trifluoromethoxy)aniline 6.85 (d, J=8.8 Hz)7.05 (d, J=8.8 Hz)-7.05 (d, J=8.8 Hz)6.85 (d, J=8.8 Hz)3.7 (br s)
Aniline 6.78 (d, J=7.7 Hz)7.18 (t, J=7.9 Hz)6.68 (t, J=7.4 Hz)7.18 (t, J=7.9 Hz)6.78 (d, J=7.7 Hz)3.4 (br s)
Data for 4-(Trifluoromethoxy)aniline is based on typical values and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further insights into the electronic environment of the carbon atoms in the aniline ring. The carbon atom attached to the -OCF₃ group (ipso-carbon) experiences a significant downfield shift. The fluorine atoms also couple with the carbon nuclei, leading to characteristic splitting patterns (quartet for the -OCF₃ carbon).

CompoundC-1C-2C-3C-4C-5C-6-OCF₃
4-(Trifluoromethoxy)aniline 142.0122.5115.0145.0115.0122.5121.0 (q, J ≈ 257 Hz)
Aniline 146.7118.6129.2115.2129.2118.6-
Data for 4-(Trifluoromethoxy)aniline is based on typical values and may vary depending on the solvent and other experimental conditions.[6]

Experimental Protocols

Synthesis of Trifluoromethoxyanilines

A common method for the synthesis of 4-(trifluoromethoxy)aniline involves the reduction of the corresponding nitro compound, 1-nitro-4-(trifluoromethoxy)benzene.[7]

  • Reaction: 1-nitro-4-(trifluoromethoxy)benzene + Reducing Agent → 4-(trifluoromethoxy)aniline

  • Procedure:

    • Dissolve 1-nitro-4-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

    • After the reaction is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., NaOH solution) if an acid was used.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

The synthesis of 2-(trifluoromethoxy)aniline can be achieved through a multi-step process starting from 1,2-dichloro-4-trifluoromethoxybenzene.[8]

  • Reaction Scheme:

    • Nitration of 1,2-dichloro-4-trifluoromethoxybenzene.

    • Reduction of the resulting nitro-intermediates.

  • Procedure:

    • Nitration: React 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (e.g., 0-10 °C) to yield a mixture of nitrated products.[8]

    • Reduction: The mixture of nitro compounds is then subjected to reduction, typically through catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) in a suitable solvent like ethanol or methanol, to convert the nitro groups to amino groups.[8]

    • Work-up and purification steps are similar to those described for the para isomer.

The synthesis of 3-(trifluoromethoxy)aniline can be accomplished via the reduction of 1-nitro-3-(trifluoromethoxy)benzene.

  • Reaction: 1-nitro-3-(trifluoromethoxy)benzene + Reducing Agent → 3-(trifluoromethoxy)aniline

  • Procedure: The procedure is analogous to the synthesis of the 4-isomer, involving the reduction of the corresponding nitro precursor using methods such as catalytic hydrogenation or metal-acid reduction.

Determination of pKa

The pKa of anilinium ions can be determined experimentally using potentiometric titration.

  • Apparatus: pH meter with a combination electrode, magnetic stirrer, burette.

  • Reagents: Standardized hydrochloric acid solution (e.g., 0.1 M), standardized sodium hydroxide solution (e.g., 0.1 M), the aniline derivative to be tested, and deionized water.

  • Procedure:

    • Accurately weigh a sample of the aniline derivative and dissolve it in a known volume of deionized water.

    • Add a stoichiometric excess of standardized HCl to fully protonate the aniline.

    • Titrate the resulting anilinium hydrochloride solution with the standardized NaOH solution.

    • Record the pH of the solution after each addition of NaOH.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Hammett Plot Construction

A Hammett plot can be constructed by measuring the rate or equilibrium constants for a series of reactions with differently substituted anilines.

  • Procedure:

    • Select a suitable reaction where the aniline is a reactant, for example, the acylation of the amino group.

    • Measure the rate constants (k) for the reaction of a series of meta- and para-substituted anilines under identical conditions.

    • Calculate log(k/k₀), where k is the rate constant for the substituted aniline and k₀ is the rate constant for aniline itself.

    • Plot log(k/k₀) against the corresponding Hammett substituent constants (σ).

    • The slope of the resulting line is the reaction constant (ρ).

Visualizations

Logical Relationship of Electronic Effects

electronic_effects substituent Trifluoromethoxy Group (-OCF3) inductive Strong Inductive Effect (-I) (High Electronegativity of F atoms) substituent->inductive causes resonance Weak Resonance Effect (+R) (Oxygen Lone Pair Donation) substituent->resonance exhibits electron_density Decreased Electron Density on Aniline Ring inductive->electron_density leads to resonance->electron_density partially counteracts basicity Decreased Basicity of Amino Group (Lower pKa of Anilinium Ion) electron_density->basicity results in reactivity Altered Reactivity in Electrophilic Aromatic Substitution electron_density->reactivity influences

Caption: Electronic effects of the trifluoromethoxy group on the aniline ring.

Experimental Workflow for Synthesis and Characterization

experimental_workflow start Starting Material (e.g., Substituted Nitrobenzene) synthesis Synthesis (e.g., Reduction Reaction) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification product Trifluoromethoxyaniline Isomer purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr pka pKa Determination (Potentiometric Titration) product->pka hammett Hammett Analysis (Kinetic Studies) product->hammett data Quantitative Data nmr->data pka->data hammett->data

Caption: General workflow for the synthesis and characterization of trifluoromethoxyanilines.

Conclusion

The trifluoromethoxy group exerts a potent electron-withdrawing effect on the aniline ring, primarily through a strong inductive effect. This significantly decreases the basicity of the amino group and influences the reactivity of the aromatic system in electrophilic substitution reactions. The quantitative data from Hammett constants and pKa measurements, along with the characteristic NMR spectral features, provide a solid foundation for understanding and predicting the behavior of trifluoromethoxy-substituted anilines. The synthetic protocols outlined in this guide offer practical methods for accessing these valuable compounds. As the demand for novel pharmaceuticals and advanced materials continues to grow, a thorough understanding of the electronic properties of key functional groups like trifluoromethoxy will remain crucial for the rational design of new molecules with desired properties.

References

A Technical Guide to 3-Chloro-4-(trifluoromethoxy)aniline: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, including the electron-withdrawing trifluoromethoxy group and the reactive amine functionality, make it a valuable synthon, particularly in the development of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the synthesis of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthetic chemistry.

PropertyValue
CAS Number 64628-73-5[1][2]
Molecular Formula C₇H₅ClF₃NO[1][2]
Molecular Weight 211.57 g/mol [1]
Appearance White to almost white powder or lump[1]
Melting Point 31 °C[1]
Boiling Point 224 °C
Density 1.45 g/cm³[1]
Solubility Slightly soluble in water, soluble in various organic solvents.[1]

Commercial Availability

This compound is available from a range of chemical suppliers in various purities and quantities. Researchers should consult directly with the suppliers for the most current pricing and lead times.

SupplierPurityAvailable Quantities
Chem-Impex ≥ 98% (GC)[1]5 g, 25 g[1]
CymitQuimica 98%[2]5 g, 10 g, 25 g, 100 g[2]
Carl ROTH ≥95 %250 g[3]
Capot Chemical Co., Ltd. 98% (Min, GC)[4]Inquire for details
Sigma-Aldrich (analog) 98% (for 3-Chloro-4-(trifluoromethyl)aniline)[5]1 g, 5 g, 10 g[5]

Note: Data for a structurally similar compound, 3-Chloro-4-(trifluoromethyl)aniline, is included for comparison.

Synthetic Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of several targeted cancer therapies, most notably tyrosine kinase inhibitors. These drugs function by blocking specific signaling pathways that are dysregulated in cancer cells, thereby inhibiting tumor growth and progression.

Role in the Synthesis of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7] this compound serves as a key building block in the multi-step synthesis of Lapatinib.

G cluster_synthesis Synthesis of a Lapatinib Intermediate cluster_coupling Coupling to form Lapatinib Precursor 2_chloro_4_nitrophenol 2-Chloro-4-nitrophenol etherification Williamson Ether Synthesis (K₂CO₃, DMF) 2_chloro_4_nitrophenol->etherification 3_fluorobenzyl_chloride 3-Fluorobenzyl chloride 3_fluorobenzyl_chloride->etherification intermediate_1 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene etherification->intermediate_1 reduction Nitro Group Reduction (Fe/NH₄Cl) intermediate_1->reduction aniline_intermediate 3-Chloro-4-(3-fluorobenzyloxy)aniline reduction->aniline_intermediate coupling Nucleophilic Aromatic Substitution (Isopropanol) aniline_intermediate->coupling quinazoline 4-Chloro-6-iodoquinazoline quinazoline->coupling lapatinib_precursor N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine coupling->lapatinib_precursor start_aniline This compound (Starting Material Analog) start_aniline->aniline_intermediate Analogous Intermediate

A simplified workflow for the synthesis of a key Lapatinib intermediate.
Experimental Protocol: Synthesis of a Lapatinib Intermediate

The following protocol is a representative example of how an analog of this compound, 3-chloro-4-fluoroaniline, is utilized in the synthesis of a Lapatinib precursor.[6][7]

Step 1: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene

  • Dissolve 2-chloro-4-nitrophenol in dimethylformamide (DMF) in a reaction vessel.

  • Add potassium carbonate (K₂CO₃) to the solution and stir the mixture at room temperature.

  • Slowly add 3-fluorobenzyl chloride to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to yield 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.

Step 2: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline

  • Suspend the 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene from Step 1 in a mixture of ethanol and water.

  • Add iron powder (Fe) and ammonium chloride (NH₄Cl) to the suspension.

  • Heat the mixture with stirring.

  • Monitor the reduction of the nitro group to an amine by TLC.

  • Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired aniline intermediate.

Step 3: Coupling with a Quinazoline Moiety

  • Prepare a stirred slurry of 4-chloro-6-iodoquinazoline in isopropanol.

  • Add a solution of the 3-chloro-4-(3-fluorobenzyloxy)aniline from Step 2 in isopropanol to the slurry.

  • Warm the reaction mixture to approximately 66°C and maintain this temperature for about 1 hour.

  • Cool the mixture, and isolate the product, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodoquinazolin-4-amine, by filtration.[8]

Mechanism of Action of Downstream APIs: EGFR/HER2 Signaling Pathway Inhibition

As a key component in the synthesis of drugs like Lapatinib, this compound contributes to the creation of molecules that inhibit critical cell signaling pathways. The EGFR and HER2 pathways, when overactive, can drive the growth and proliferation of cancer cells.[9][10] Lapatinib acts as a dual inhibitor of these pathways.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Activates Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Responses Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Responses Leads to Lapatinib Lapatinib (Synthesized from This compound analog) Lapatinib->Dimerization Inhibits

Inhibition of the EGFR/HER2 signaling pathway by Lapatinib.

Conclusion

This compound is a specialized chemical intermediate with significant utility in the pharmaceutical industry. Its role as a foundational building block in the synthesis of potent and targeted anticancer drugs like Lapatinib underscores its importance in modern drug discovery and development. This guide provides researchers and scientists with essential information on its properties, availability, and synthetic applications, facilitating its effective use in the advancement of medicinal chemistry and oncology research.

References

Methodological & Application

Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This protocol outlines a two-step synthetic route commencing from the readily available starting material, trifluoromethoxybenzene.

The synthesis involves an initial nitration of trifluoromethoxybenzene to yield 4-nitro-1-(trifluoromethoxy)benzene, followed by a reduction of the nitro group to the corresponding aniline. The subsequent regioselective chlorination of the resulting 4-(trifluoromethoxy)aniline at the 3-position affords the target compound.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 4-(trifluoromethoxy)aniline from Trifluoromethoxybenzene

StepReactionStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NitrationTrifluoromethoxybenzeneNitric Acid, Sulfuric AcidNone0 - 101 - 2~90>95 (GC)
2Reduction4-nitro-1-(trifluoromethoxy)benzeneIron powder, Hydrochloric AcidMethanol/Water60 - 652 - 4High>98 (HPLC)

Table 2: Synthesis of this compound

StepReactionStarting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
3Chlorination4-(trifluoromethoxy)anilineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temperature1 - 375-85>99 (GC)

Experimental Protocols

Step 1: Synthesis of 4-nitro-1-(trifluoromethoxy)benzene

This procedure follows a standard electrophilic aromatic substitution (nitration) reaction.

Materials:

  • Trifluoromethoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, add trifluoromethoxybenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitro-1-(trifluoromethoxy)benzene as a yellow oil.

Step 2: Synthesis of 4-(trifluoromethoxy)aniline

This protocol describes the reduction of the nitro group to an amine using iron in an acidic medium.

Materials:

  • 4-nitro-1-(trifluoromethoxy)benzene

  • Iron Powder

  • Concentrated Hydrochloric Acid

  • Methanol

  • Water

  • Sodium Carbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, create a suspension of 4-nitro-1-(trifluoromethoxy)benzene and iron powder in a mixture of methanol and water.

  • Heat the mixture to 60-65 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the heated suspension.

  • Maintain the reaction at 60-65 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

  • Filter the mixture through a pad of celite to remove the iron salts, and wash the celite pad with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 4-(trifluoromethoxy)aniline.

Step 3: Synthesis of this compound

This procedure outlines the regioselective chlorination of 4-(trifluoromethoxy)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. With the para position blocked, chlorination occurs at the ortho (3-position). N-Chlorosuccinimide is a mild and effective chlorinating agent for this transformation.

Materials:

  • 4-(trifluoromethoxy)aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 4-(trifluoromethoxy)aniline in acetonitrile in a round-bottom flask.

  • Add N-Chlorosuccinimide portion-wise to the solution at room temperature with stirring.

  • Continue stirring for 1-3 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any unreacted NCS, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(trifluoromethoxy)aniline cluster_step2 Step 2: Synthesis of this compound TFM_Benzene Trifluoromethoxybenzene Nitration Nitration (HNO3, H2SO4) TFM_Benzene->Nitration Nitro_Intermediate 4-nitro-1-(trifluoromethoxy)benzene Nitration->Nitro_Intermediate Reduction Reduction (Fe, HCl) Nitro_Intermediate->Reduction TFM_Aniline 4-(trifluoromethoxy)aniline Reduction->TFM_Aniline Chlorination Chlorination (NCS) Final_Product This compound Chlorination->Final_Product TFM_Aniline_Step2->Chlorination

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow start Start step1 Step 1: Nitration of Trifluoromethoxybenzene start->step1 workup1 Workup 1: Ice Quench, Extraction step1->workup1 step2 Step 2: Reduction of Nitro Intermediate workup1->step2 workup2 Workup 2: Neutralization, Filtration, Extraction step2->workup2 step3 Step 3: Chlorination of 4-(trifluoromethoxy)aniline workup2->step3 workup3 Workup 3: Quench, Extraction, Purification step3->workup3 end End Product: This compound workup3->end

Caption: Step-by-step experimental workflow diagram.

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. The chlorine substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This document provides a detailed protocol for a multi-step synthesis of this compound, starting from the commercially available 4-(trifluoromethoxy)aniline. The described synthetic route involves a three-step process: N-acetylation of the starting material, followed by regioselective ortho-chlorination, and subsequent deprotection of the acetamido group to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence as illustrated in the workflow diagram below. This method is designed to be robust and scalable for laboratory synthesis.

SynthesisWorkflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Ortho-Chlorination cluster_2 Step 3: Deprotection A 4-(Trifluoromethoxy)aniline B N-(4-(trifluoromethoxy)phenyl)acetamide A->B Acetic Anhydride, Pyridine, DCM C N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide B->C N-Chlorosuccinimide (NCS), Acetonitrile D This compound C->D HCl, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide

This step involves the protection of the amino group of 4-(trifluoromethoxy)aniline by acetylation.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane.

  • To the stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(4-(trifluoromethoxy)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide

This step achieves the regioselective chlorination of the activated aromatic ring at the position ortho to the acetamido group.

Materials:

  • N-(4-(trifluoromethoxy)phenyl)acetamide

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the deprotection of the acetamido group to yield the target aniline.

Materials:

  • N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide (1.0 eq) in ethanol.

  • Add concentrated hydrochloric acid and heat the mixture to reflux.

  • Stir at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 10 M NaOH solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The final product can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1N-(4-(trifluoromethoxy)phenyl)acetamide4-(Trifluoromethoxy)anilineAcetic Anhydride, PyridineDichloromethane90-95>98
2N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamideN-(4-(trifluoromethoxy)phenyl)acetamideN-ChlorosuccinimideAcetonitrile75-85>97
3This compoundN-(3-chloro-4-(trifluoromethoxy)phenyl)acetamideHydrochloric AcidEthanol85-95>99

Note: Yields and purity are dependent on reaction scale and purification methods. The data presented here are typical values based on laboratory-scale synthesis.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical relationship in the synthetic strategy, emphasizing the transformation of functional groups at each stage.

logical_workflow cluster_start Starting Material cluster_protection Protection cluster_chlorination Functionalization cluster_deprotection Deprotection start 4-(Trifluoromethoxy)aniline (Primary Amine) protected N-(4-(trifluoromethoxy)phenyl)acetamide (Amide) start->protected Acetylation chlorinated N-(3-chloro-4-(trifluoromethoxy)phenyl)acetamide (Chlorinated Amide) protected->chlorinated Chlorination final This compound (Final Product) chlorinated->final Hydrolysis

Caption: Logical flow of the synthesis strategy.

Application Notes and Protocols: The Strategic Use of 3-Chloro-4-(trifluoromethoxy)aniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The trifluoromethoxy group offers a unique combination of metabolic stability and lipophilicity, which can enhance the pharmacokinetic properties of a drug candidate. The chloro substituent provides a key interaction point for binding to target proteins and can be a site for further chemical modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, focusing on two critical reaction types: urea formation and N-arylation.

Application 1: Synthesis of Diaryl Urea Intermediates for Kinase Inhibitors

Diaryl urea moieties are a common feature in many kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib. This structural motif is crucial for binding to the ATP-binding site of kinases. This compound can be utilized to synthesize diaryl urea intermediates that are analogues of these successful drugs.

General Synthetic Workflow for Diaryl Urea Formation

A This compound C Urea Formation Reaction A->C B Aryl Isocyanate (e.g., 4-isocyanatophenol) B->C D Diaryl Urea Intermediate C->D

Caption: General workflow for the synthesis of diaryl urea intermediates.

Experimental Protocol: Synthesis of a Diaryl Urea Intermediate

This protocol describes the synthesis of a diaryl urea intermediate via the reaction of this compound with an aryl isocyanate.

Materials:

  • This compound

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • To this solution, add the aryl isocyanate (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data for Diaryl Urea Synthesis

The following table summarizes representative yields for the synthesis of diaryl urea derivatives from anilines and isocyanates, based on analogous reactions.

Aryl AmineAryl IsocyanateSolventYield (%)Purity (%)
4-chloro-3-(trifluoromethyl)anilinePhenyl isocyanateDCM>90>98
This compound (Expected)Phenyl isocyanateDCM/THF85-95>97
This compound (Expected)4-Nitrophenyl isocyanateDCM/THF80-90>97

Application 2: Synthesis of N-Aryl Quinazoline Intermediates for Kinase Inhibitors

The N-aryl quinazoline scaffold is another critical component of many kinase inhibitors, such as Lapatinib and Gefitinib. This compound can serve as the key aniline component in a nucleophilic aromatic substitution reaction with a suitable quinazoline precursor.

General Synthetic Workflow for N-Aryl Quinazoline Formation

A This compound C Nucleophilic Aromatic Substitution A->C B 4-Chloroquinazoline derivative B->C D N-Aryl Quinazoline Intermediate C->D

Caption: General workflow for the synthesis of N-aryl quinazoline intermediates.

Experimental Protocol: Synthesis of an N-Aryl Quinazoline Intermediate

This protocol outlines the synthesis of an N-aryl quinazoline intermediate through the reaction of this compound with a 4-chloroquinazoline derivative.

Materials:

  • This compound

  • 4-Chloroquinazoline derivative (e.g., 4-chloro-6,7-dimethoxyquinazoline)

  • Isopropanol or n-butanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, suspend the 4-chloroquinazoline derivative (1.0 eq) in isopropanol.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold isopropanol.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data for N-Aryl Quinazoline Synthesis

The table below provides expected yields for the synthesis of N-aryl quinazoline intermediates based on similar reported reactions.

Aryl AmineQuinazoline DerivativeSolventYield (%)Purity (%)
3-chloro-4-fluoroaniline4-chloro-6,7-dimethoxyquinazolineIsopropanol~90>98
This compound (Expected)4-chloro-6,7-dimethoxyquinazolineIsopropanol85-95>98
This compound (Expected)4-chloro-6-iodoquinazolineIsopropanol80-90>97

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates, particularly for the development of novel kinase inhibitors. The protocols provided herein for the formation of diaryl urea and N-aryl quinazoline linkages offer robust starting points for the synthesis of a wide range of potential drug candidates. The unique electronic and steric properties of this aniline derivative make it a compound of high interest for researchers and scientists in the field of drug discovery and development.

Application of 3-Chloro-4-(trifluoromethoxy)aniline in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key fluorinated building block in the synthesis of modern agrochemicals. The presence of the trifluoromethoxy (-OCF3) group is particularly significant as it can enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of the final active ingredient. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the development of fungicides and herbicides.

Application in Fungicide Development: Pyrazole Carboxamides

This compound is a vital precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, thereby disrupting their energy supply and leading to fungal cell death.

Quantitative Data: Fungicidal Activity of Representative Pyrazole Carboxamide Derivatives

The following table summarizes the in vitro fungicidal activity of various pyrazole carboxamide derivatives against a range of plant pathogenic fungi. While not all of these compounds are directly synthesized from this compound, they represent the efficacy of this class of fungicides.

Compound IDTarget PathogenEC50 (µg/mL)Reference
11ea Rhizoctonia cerealis0.93[1]
A1 Rhizoctonia cerealis2.01[1]
Thifluzamide Rhizoctonia cerealis23.09[1]
3h Sclerotinia sclerotiorum7.80[2]
Bixafen Sclerotinia sclerotiorum6.70[2]
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines the synthesis of N-[3-chloro-4-(trifluoromethoxy)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a fungicide, using this compound.

Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

A detailed protocol for the synthesis of this intermediate can be found in relevant chemical literature and patents. This acyl chloride is the coupling partner for the aniline.

Step 2: Amide Coupling Reaction

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) in a dry aprotic solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the reaction mixture and stir.

  • Acylation: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final pyrazole carboxamide fungicide.

Signaling Pathway: Mode of Action of SDHI Fungicides

SDHI_Mode_of_Action SDHI SDHI Fungicide Complex_II Complex II (Succinate Dehydrogenase) SDHI->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC is part of ATP_Production ATP Production ETC->ATP_Production is essential for Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Depletion leads to Herbicide_Workflow Start Starting Materials (incl. This compound) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassay Herbicidal Activity Screening Purification->Bioassay Data_Analysis Data Analysis (IC50, etc.) Bioassay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

References

The Role of Halogenated Anilines in Kinase Inhibitor Synthesis: Application Notes and Protocols for Sorafenib and Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols concerning the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. While the initial query focused on 3-Chloro-4-(trifluoromethoxy)aniline, a comprehensive review of the literature indicates that its structural isomer, 4-chloro-3-(trifluoromethyl)aniline , is the pivotal starting material for these specific drugs. This document will, therefore, detail the well-established role of 4-chloro-3-(trifluoromethyl)aniline in the synthesis of these critical anticancer agents.

The strategic incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety is crucial for the therapeutic activity of Sorafenib and Regorafenib. This structural element plays a significant role in the binding of these drugs to their target kinases. The following sections provide detailed synthetic protocols, quantitative data, and visualizations of the relevant biological pathways to support researchers in the field of drug discovery and development.

I. Overview of Synthetic Routes

The synthesis of both Sorafenib and Regorafenib hinges on the formation of a urea linkage. This is typically achieved by converting 4-chloro-3-(trifluoromethyl)aniline into a highly reactive isocyanate intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate . This isocyanate is then reacted with a second key intermediate to form the final drug molecule.

Alternatively, the aniline can be reacted with a chloroformate to form a carbamate, which then undergoes aminolysis to yield the urea structure.[1]

Key Synthetic Intermediates:
  • Intermediate A: 4-chloro-3-(trifluoromethyl)aniline

  • Intermediate B: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Intermediate C (for Sorafenib): 4-(4-aminophenoxy)-N-methylpicolinamide

  • Intermediate D (for Regorafenib): 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

II. Quantitative Data Presentation

The following tables summarize quantitative data for the key synthetic steps in the preparation of Sorafenib and Regorafenib, focusing on the reactions involving 4-chloro-3-(trifluoromethyl)aniline and its isocyanate derivative.

Table 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B)

Reagent(s)SolventReaction TimeTemperature (°C)Yield (%)Reference
Triphosgene, TriethylamineDichloromethane (DCM)Not SpecifiedNot SpecifiedNot Specified[2]
Triphosgene, CatalystOrganic Solvent3 - 5 hours-5 to 5 (addition), then refluxNot Specified[3]

Table 2: Synthesis of Sorafenib

ReactantsSolventReaction TimeTemperature (°C)Yield (%)Reference
Intermediate B, Intermediate CEthyl Acetate1 hour (cooling) + 30 min< 6094.5[4]
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, 4-Chloro-N-methylpicolinamideDimethylformamide (DMF)8 hours80 - 85Not Specified[5]
Intermediate C, Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamatePyridine3 hours8048.2[1]

Table 3: Synthesis of Regorafenib

ReactantsSolventReaction TimeTemperature (°C)Yield (%)Reference
Intermediate B, Intermediate DDichloromethane (DCM)16 hours0 to room temperatureNot Specified[6]
Intermediate D, 4-chloro-3-(trifluoromethyl)phenylisocyanateEther Solvent12 hours30Not Specified[7]

III. Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and the final drug products.

Protocol 1: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B)

This protocol describes the synthesis of the key isocyanate intermediate from 4-chloro-3-(trifluoromethyl)aniline using triphosgene.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • Triphosgene

  • Triethylamine

  • Dichloromethane (DCM)

Procedure: [2]

  • Dissolve triphosgene in dichloromethane (DCM).

  • Add a solution of 4-chloro-3-(trifluoromethyl)aniline in DCM dropwise to the triphosgene solution.

  • Subsequently, add a solution of triethylamine in DCM dropwise.

  • Remove the solvent by rotary evaporation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Protocol 2: Synthesis of Sorafenib

This protocol details the final step in the synthesis of Sorafenib via the reaction of the isocyanate intermediate with 4-(4-aminophenoxy)-N-methylpicolinamide.

Materials:

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B)

  • 4-(4-aminophenoxy)-N-methylpicolinamide (Intermediate C)

  • Ethyl Acetate

Procedure: [4]

  • Suspend 4-(4-aminophenoxy)-N-methylpicolinamide (5.23 g, 21.5 mmol) in ethyl acetate (14.6 g) and heat the suspension to 40°C.

  • Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (5 g, 22.6 mmol) in ethyl acetate (5.8 g).

  • Add the isocyanate solution to the heated suspension at a rate that maintains the temperature below 60°C.

  • After the addition is complete, cool the mixture to 20°C over 1 hour.

  • Stir the mixture for an additional 30 minutes.

  • Filter the product, wash with ethyl acetate (3 g), and dry under reduced pressure at 50°C to obtain Sorafenib as a brownish powder.

Protocol 3: Synthesis of Regorafenib

This protocol outlines the synthesis of Regorafenib from its key intermediates.

Materials:

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate D)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure: [6]

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane (DCM).

  • Under an argon atmosphere, cool the solution to 0°C.

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise.

  • Allow the mixture to warm to room temperature and stir for 16 hours, during which a brown solid will precipitate.

  • Filter the precipitate and suspend it in diethyl ether.

  • Stir the suspension for 2 hours, then filter to collect the solid.

  • Wash and dry the solid to yield Regorafenib.

IV. Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the biological signaling pathways targeted by Sorafenib and Regorafenib.

cluster_synthesis General Synthetic Workflow Aniline 4-Chloro-3- (trifluoromethyl)aniline Isocyanate 4-Chloro-3- (trifluoromethyl)phenyl isocyanate Aniline->Isocyanate Phosgene or Triphosgene Sorafenib Sorafenib Isocyanate->Sorafenib Regorafenib Regorafenib Isocyanate->Regorafenib Intermediate_C 4-(4-Aminophenoxy)- N-methylpicolinamide Intermediate_C->Sorafenib Intermediate_D 4-(4-Amino-3-fluorophenoxy)- N-methylpicolinamide Intermediate_D->Regorafenib

Caption: General synthetic workflow for Sorafenib and Regorafenib.

cluster_pathway Sorafenib and Regorafenib Signaling Pathway Inhibition cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_outcomes Cellular Outcomes Drug Sorafenib / Regorafenib VEGFR VEGFR Drug->VEGFR PDGFR PDGFR Drug->PDGFR FGFR FGFR (Regorafenib) Drug->FGFR TIE2 TIE2 (Regorafenib) Drug->TIE2 RAF RAF Kinase Drug->RAF KIT c-KIT Drug->KIT RET RET Drug->RET Angiogenesis_outcome Angiogenesis VEGFR->Angiogenesis_outcome PDGFR->Angiogenesis_outcome FGFR->Angiogenesis_outcome TIE2->Angiogenesis_outcome MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Angiogenesis_outcome->Apoptosis

Caption: Targeted signaling pathways of Sorafenib and Regorafenib.

V. Concluding Remarks

4-Chloro-3-(trifluoromethyl)aniline is a critical building block in the synthesis of the multi-kinase inhibitors Sorafenib and Regorafenib. Its conversion to the corresponding isocyanate allows for the efficient formation of the urea linkage that is central to the structure and activity of these drugs. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel kinase inhibitors. A thorough understanding of these synthetic strategies and the biological targets of the resulting compounds is essential for the advancement of targeted cancer therapies.

References

Application Notes and Protocols: Electrophilic Reactions of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 3-Chloro-4-(trifluoromethoxy)aniline with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The chloro, trifluoromethoxy, and amino moieties provide multiple reactive sites for further functionalization, making it a valuable precursor in the synthesis of novel compounds.

Introduction to Reactivity

This compound is an aromatic amine whose reactivity is governed by the interplay of its functional groups. The amino group (-NH₂) is a potent activating group and directs electrophilic substitution to the ortho and para positions of the benzene ring. However, in the case of this compound, the positions ortho and para to the amino group are already substituted. Therefore, the primary site of electrophilic attack is the nitrogen atom of the amino group, leading to N-functionalized products. The electron-withdrawing nature of the chloro and trifluoromethoxy groups can influence the nucleophilicity of the amino group, potentially requiring specific reaction conditions to achieve desired transformations.

Experimental Protocols

The following sections detail experimental procedures for the N-acylation, N-sulfonylation, N-alkylation, and N-formylation of anilines. While specific data for this compound is limited in the literature, protocols for closely related compounds are provided as representative examples. Researchers should consider these as starting points for optimization.

N-Acylation

N-acylation of anilines is a fundamental transformation that is widely used to introduce an acyl group onto the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base.

Representative Protocol for N-Acetylation (based on a similar substrate):

While a specific protocol for the acetylation of this compound was not found, the following procedure for the acetylation of the structurally similar 4-Chloro-3-(trifluoromethyl)phenylamine provides a reliable starting point.

Reaction:

Materials:

  • 4-Chloro-3-(trifluoromethyl)phenylamine

  • Acetic Anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Dissolve 4-Chloro-3-(trifluoromethyl)phenylamine (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

ReactantMolar RatioSolventBaseTime (h)Temp (°C)Yield (%)Reference
4-Chloro-3-(trifluoromethyl)phenylamine1.0DichloromethanePyridine2-40 to RTNot SpecifiedGeneral Acylation Protocol
3-chloro-4-(4´-chlorophenoxy)aminobenzene1.0Xylene-1.511082[1]
N-Sulfonylation

N-sulfonylation involves the reaction of an aniline with a sulfonyl chloride in the presence of a base to form a sulfonamide. This functional group is a key component in many pharmaceutical compounds.

General Protocol for N-Sulfonylation:

Reaction:

Materials:

  • This compound

  • Benzenesulfonyl Chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up the reaction as described in the N-acylation protocol.

  • Purify the product by recrystallization or column chromatography.

ReactantElectrophileSolventBaseTime (h)Temp (°C)Yield (%)Reference
Aniline DerivativeSulfonyl ChlorideDichloromethanePyridine12-240 to RTNot SpecifiedGeneral Sulfonylation Protocol
N-Alkylation

N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides. The reaction often requires a base to neutralize the acid formed.

Representative Protocol for N-Methylation (based on a similar substrate):

The following protocol for the methylation of 3-chloroaniline provides a useful reference.

Reaction:

Materials:

  • 3-Chloroaniline

  • Methyl Iodide

  • Potassium Carbonate

  • Dichloromethane

Procedure:

  • To a solution of 3-chloroaniline (1.0 eq) in dichloromethane, add potassium carbonate (4.0 eq).

  • Add methyl iodide (4.0 eq) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture and wash the solid with diethyl ether.

  • The filtrate is concentrated, and the residue is taken up in ethanol and heated to 50 °C.

  • The solution is filtered while hot, and the solvent is removed under reduced pressure to yield the product.

ReactantAlkylating AgentSolventBaseTime (h)Temp (°C)Yield (%)Reference
3-ChloroanilineMethyl IodideDichloromethaneK₂CO₃16RT33[2]
N-Formylation

N-formylation introduces a formyl group to the nitrogen atom of the aniline. A common and straightforward method utilizes formic acid as the formylating agent.

Representative Protocol for N-Formylation (based on a similar substrate):

The following procedure for the formylation of 3-chloro-4-fluoroaniline is directly applicable.[3]

Reaction:

Materials:

  • 3-Chloro-4-fluoroaniline

  • 97% Formic Acid

Procedure:

  • A mixture of 3-chloro-4-fluoroaniline (100 g) and 97% formic acid (400 ml) is refluxed at 106 °C for three hours.[3]

  • After cooling, the reaction mixture is poured into ice water.[3]

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.[3]

ReactantFormylating AgentSolventTime (h)Temp (°C)Yield (%)Reference
3-Chloro-4-fluoroaniline97% Formic AcidNone3106Not Specified[3]

Experimental Workflow and Signaling Pathway Visualization

As specific signaling pathways involving this compound were not identified in the literature, a general experimental workflow for its functionalization and subsequent biological screening is presented below. This workflow is typical in early-stage drug discovery and development.

experimental_workflow start This compound reaction Electrophilic Reaction (Acylation, Sulfonylation, etc.) start->reaction Electrophile, Base, Solvent product N-Functionalized Derivative reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Kinase Assay) characterization->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt

A general workflow for the synthesis and screening of this compound derivatives.

Applications in Drug Development

Derivatives of substituted anilines are integral to the development of a wide range of pharmaceuticals. The unique combination of a halogen, a trifluoromethoxy group, and an amino group in this compound makes it an attractive scaffold for generating libraries of compounds for high-throughput screening. The trifluoromethoxy group, in particular, can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. The resulting N-acylated, N-sulfonylated, and N-alkylated products can be evaluated for various biological activities, including but not limited to kinase inhibition, antimicrobial effects, and anti-inflammatory properties. The experimental protocols provided herein serve as a foundation for the synthesis of such derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols for the Catalytichydrogenation of 5-Chloro-2-nitro-1-(trifluoromethoxy)benzene to 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to valuable aniline derivatives. These anilines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline via the catalytic hydrogenation of its nitro precursor, 5-Chloro-2-nitro-1-(trifluoromethoxy)benzene. A primary challenge in the hydrogenation of halogenated nitroaromatics is the prevention of hydrodehalogenation, which leads to undesired byproducts. The selection of an appropriate catalyst and optimization of reaction conditions are therefore critical for achieving high selectivity and yield.

Reaction Principle

The synthesis of this compound is achieved through the selective reduction of the nitro group of 5-Chloro-2-nitro-1-(trifluoromethoxy)benzene using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. The general reaction is as follows:

5-Chloro-2-nitro-1-(trifluoromethoxy)benzene + 3H₂ --(Catalyst)--> this compound + 2H₂O

Careful control of reaction parameters such as temperature, pressure, and catalyst type is essential to favor the reduction of the nitro group while minimizing the cleavage of the carbon-chlorine bond.

Catalyst Systems and Comparative Data

Several catalyst systems are effective for the selective hydrogenation of halogenated nitroaromatics. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and operating conditions. Below is a comparative summary of commonly used catalysts.

ParameterPlatinum on Carbon (Pt/C)Palladium on Carbon (Pd/C)Raney Nickel
Typical Loading 1-5% Pt/C5-10% Pd/CSlurry in solvent
Substrate:Catalyst Ratio (w/w) 200:1 to 400:1[1]~20:1 (dry weight)[1]Variable, often in excess
Operating Temperature 50-100 °C[2]Room Temperature to 80 °C25 - 60 °C[3]
Hydrogen Pressure 0.1-5 MPa[2]Atmospheric to 100 psi1-4 atm[3]
Selectivity Notes Generally high selectivity, low dehalogenation.[4]Prone to dehalogenation, requires careful optimization.Effective at avoiding dehalogenation of chloro and bromo groups.[3]
Safety Considerations Flammable solid.Flammable solid.[5]Pyrophoric, handle with extreme care.

Experimental Protocols

The following protocols are based on established methods for the catalytic hydrogenation of halogenated nitroaromatic compounds and can be adapted for the synthesis of this compound.

Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)

This protocol is adapted from the synthesis of 3-chloro-4-fluoroaniline.[1][2]

Materials:

  • 5-Chloro-2-nitro-1-(trifluoromethoxy)benzene

  • 1% or 5% Platinum on Carbon (Pt/C)

  • Methanol or Ethanol (ACS grade)

  • Nitrogen (or other inert gas)

  • Hydrogen

Equipment:

  • High-pressure autoclave or a flask suitable for hydrogenation at atmospheric pressure (e.g., using a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, dissolve 5-Chloro-2-nitro-1-(trifluoromethoxy)benzene in methanol (approximately 10-20 volumes).

  • Inerting: Seal the reactor and purge the system with nitrogen for 10-15 minutes to remove any oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Pt/C catalyst. The typical substrate-to-catalyst mass ratio is between 200:1 and 400:1.[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1.0 MPa) and begin vigorous stirring. Heat the reaction to a temperature between 50-80°C. The reaction progress can be monitored by observing the hydrogen uptake.[2]

  • Reaction Completion and Work-up: Once hydrogen uptake ceases (typically within 1-10 hours), cool the reactor to room temperature.[2] Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization. A purity of >98% is often achievable.

General Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitro Precursor in Solvent B Add Catalyst (e.g., Pt/C) A->B Inert Atmosphere C Inert Gas Purge (e.g., N2) B->C D Introduce Hydrogen (Pressure & Temperature) C->D E Monitor H2 Uptake D->E Vigorous Stirring F Filter to Remove Catalyst E->F Reaction Complete G Solvent Evaporation F->G H Purification (Distillation/Recrystallization) G->H I Final Product: This compound H->I

A typical experimental workflow for catalytic hydrogenation.

Reaction Mechanism Pathway

The catalytic hydrogenation of a nitro group to an amine is a complex multi-step process that occurs on the surface of the catalyst. The generally accepted Haber-Lukashevich mechanism proceeds through the following intermediates:

G Start Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso + H2 Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine + H2 Amine Aniline Product (Ar-NH2) Hydroxylamine->Amine + H2

Simplified reaction pathway for nitro group reduction.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[5]

  • Catalysts: Palladium on carbon and platinum on carbon are flammable solids.[5] Raney Nickel is pyrophoric and may ignite if allowed to dry. Catalysts should be handled under an inert atmosphere and never be allowed to come into contact with flammable solvents in the presence of air. The filter cake after the reaction should be kept wet.

  • Exothermic Reaction: The hydrogenation of nitro compounds is a highly exothermic reaction.[6] Proper temperature control is crucial to prevent thermal runaway, especially on a larger scale. The formation of unstable hydroxylamine intermediates can also pose a hazard if they accumulate.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

By following these guidelines and protocols, researchers can safely and efficiently synthesize this compound via catalytic hydrogenation. Careful optimization of the reaction conditions for the specific substrate and scale is recommended to achieve the best results.

References

Application Notes and Protocols for the Analysis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a chlorine atom and a trifluoromethoxy group, imparts specific properties to the final products, influencing their biological activity and metabolic stability.[1][2] Accurate and robust analytical methods are crucial for quality control during synthesis, for monitoring reaction progress, and for detecting impurities.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this exact analyte are not widely published, the following protocols have been developed based on established methods for structurally related halogenated and trifluoromethoxylated anilines.[3][4][5]

Physicochemical Properties

A foundational aspect of analytical method development is understanding the physicochemical properties of the analyte.

PropertyValueReference
Molecular FormulaC₇H₅ClF₃NO[6]
Molecular Weight211.57 g/mol [7]
AppearanceWhite to almost white powder or lump[1]
Melting Point31 °C[1]
Purity≥98% (by GC)[1]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC with UV detection is a widely used and effective method for the analysis of aromatic amines like this compound.[8] A C18 column is commonly employed for the separation of such compounds.[9]

Protocol: HPLC-UV Purity Analysis

This protocol outlines a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[8] The addition of 0.1% formic acid can help to improve peak shape by ensuring the consistent protonation of the aniline.[8]

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range (e.g., 0.1 mg/mL).[8]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v), with or without 0.1% formic acid. A gradient elution from a lower to a higher percentage of acetonitrile may be necessary to separate impurities.[3]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)[3]

  • Data Analysis:

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the purity of the sample.

Expected Performance Characteristics (HPLC)

The following table summarizes the typical performance parameters expected for an HPLC method for similar analytes.

ParameterExpected Value
Linearity (R²)> 0.99
Accuracy (% Recovery)90-110%
Precision (% RSD)< 5%
Limit of Detection (LOD)Sub-nanogram quantities with electrochemical detection[3]

Gas Chromatography (GC) Method

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For anilines, derivatization may sometimes be necessary to improve peak shape and thermal stability, though direct analysis is often possible.[5]

Protocol: GC-FID Purity Analysis

This protocol is suitable for the identification and quantification of this compound and related volatile impurities.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[10]

Reagents:

  • Helium (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

  • Suitable solvent (e.g., ethyl acetate, dichloromethane)

  • This compound reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL).

    • Create a series of dilutions for the calibration curve.

  • Sample Preparation:

    • Dissolve the sample in the same solvent as the standard to a concentration within the calibration range.

  • Chromatographic Conditions: [4]

    • Column: Non-polar capillary column (e.g., AT-210, 30 m x 0.53 mm, 1.0 µm film thickness)[4]

    • Carrier Gas: Helium at a constant flow (e.g., 1.0 mL/min)[10]

    • Injector Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of 70°C, held for 1 minute, then ramped to 280°C at 10-15°C/min, and held for 5-10 minutes.[10] A representative program for a similar compound starts at 50°C, ramps to 125°C at 3°C/min, holds for 5 minutes, then ramps to 230°C at 45°C/min and holds for 5 minutes.[4]

    • Detector Temperature (FID): 260-300 °C

  • Data Analysis:

    • Inject the standards and the sample.

    • Generate a calibration curve from the standard injections.

    • Determine the concentration and purity of the analyte in the sample.

Expected Performance Characteristics (GC)

The following table outlines the expected performance for a GC method based on the analysis of similar compounds.

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)< 0.8 µg/mL
Limit of Quantitation (LOQ)< 4 µg/mL
Precision (% RSD)< 15%

Experimental Workflow

The following diagram illustrates the general workflow for the analytical testing of this compound.

Analytical Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting start Obtain Sample and Reference Standard weigh Accurately Weigh start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (if HPLC) dilute->filter For HPLC gc GC Analysis dilute->gc hplc HPLC Analysis filter->hplc peak Peak Integration & Identification hplc->peak gc->peak calibration Generate Calibration Curve peak->calibration quantify Quantify Analyte calibration->quantify report Generate Report (Purity, Concentration) quantify->report

Caption: General workflow for the analysis of this compound.

Summary

The HPLC and GC methods outlined in this document provide robust frameworks for the analysis of this compound. While these protocols are based on methods for structurally similar compounds, they serve as excellent starting points for method development and validation. For routine quality control, HPLC with UV detection offers a straightforward and reliable approach. For the analysis of volatile impurities or for orthogonal confirmation, GC-FID or GC-MS is recommended. Method optimization and validation are essential to ensure the accuracy and precision required for research, development, and quality assurance purposes.

References

Application Notes and Protocols for the Purification of Crude 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 3-Chloro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Ensuring the high purity of this compound is critical for the reliability and reproducibility of subsequent synthetic steps and the quality of the final product.

Overview of Purification Strategies

Crude this compound, typically synthesized via the reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene, may contain various impurities. These can include unreacted starting material, byproducts from the reduction process, and positional isomers. The choice of purification technique depends on the nature of the impurities, the desired purity level, and the scale of the purification. The most common and effective methods are recrystallization, column chromatography, and vacuum distillation.

Potential Impurities in Crude this compound:

Impurity TypeExamplesRationale for Presence
Starting Material 3-Chloro-4-(trifluoromethoxy)nitrobenzeneIncomplete reduction reaction.
Reaction Byproducts Polymeric materials, dehalogenated anilinesSide reactions occurring during synthesis.
Positional Isomers 2-Chloro-4-(trifluoromethoxy)aniline, 3-Chloro-2-(trifluoromethoxy)anilineNon-specific reactions during the synthetic process.

Purification Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds based on differences in solubility. An ideal solvent will dissolve the target compound well at elevated temperatures but poorly at room or lower temperatures, while impurities remain in solution or are removed by hot filtration.

2.1.1. Solvent Screening

A preliminary solvent screen is crucial for successful recrystallization. Based on the properties of similar halogenated anilines, the following solvents and solvent systems are recommended for screening.[1]

Solvent/Solvent SystemPolarityBoiling Point (°C)Expected Solubility Behavior
IsopropanolMedium82Good solubility when hot, moderate to low solubility when cold.
Ethanol/WaterHigh78-100Good solubility in hot ethanol; water acts as an anti-solvent.
TolueneLow111Potential for good solubility at high temperatures.[1]
Heptane/Ethyl AcetateLow/Medium98/77Heptane can serve as an anti-solvent for a solution in ethyl acetate.

2.1.2. Experimental Protocol for Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) while stirring and heating to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

2.1.3. Recrystallization Workflow

cluster_0 Recrystallization Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool crystals Crystal Formation cool->crystals vacuum_filter Vacuum Filtration crystals->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Drying wash->dry pure Pure Product dry->pure cluster_1 Column Chromatography Workflow crude Crude Product load Load onto Silica Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure Pure Product evaporate->pure cluster_2 Vacuum Distillation Workflow crude Crude Product setup Assemble Apparatus crude->setup vacuum Apply Vacuum setup->vacuum heat Gentle Heating vacuum->heat distill Collect Distillate heat->distill pure Pure Product distill->pure residue Non-volatile Residue distill->residue cluster_3 Purification and Analysis Logic crude Crude This compound purification Purification Method (Recrystallization, Chromatography, or Distillation) crude->purification purified Purified Product purification->purified analysis Purity Assessment (HPLC, GC) purified->analysis spec Meets Specification? analysis->spec final Final Pure Product spec->final Yes reprocess Reprocess spec->reprocess No reprocess->purification

References

Handling and storage procedures for 3-Chloro-4-(trifluoromethoxy)aniline in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 3-Chloro-4-(trifluoromethoxy)aniline (CAS No. 64628-73-5) in a laboratory setting. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethoxy group enhances reactivity and solubility, making it a key building block in modern chemistry.[1] Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below. Hazard classifications are based on data for structurally similar compounds and should be handled with corresponding caution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 64628-73-5[1]
Molecular Formula C₇H₅ClF₃NO[1]
Molecular Weight 211.57 g/mol [1]
Appearance White to almost white powder or lump[1]
Melting Point 31 °C[1]
Purity ≥ 98% (GC)[1]
Density 1.45 g/cm³[1]

Table 2: Hazard Identification and Classification

Note: This data is compiled from safety information for closely related aniline compounds (e.g., 3-Chloro-4-fluoroaniline, 3-Chloroaniline) and should be considered representative.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesDanger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]
Skin Corrosion/Irritation Exclamation MarkWarning H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation CorrosionDanger H318: Causes serious eye damage.[3]
Specific Target Organ Toxicity (Repeated Exposure) Health HazardDanger H373: May cause damage to organs through prolonged or repeated exposure.[2]
Hazardous to the Aquatic Environment (Chronic) EnvironmentWarning H410: Very toxic to aquatic life with long lasting effects.[2]

Handling and Storage Procedures

Strict adherence to the following procedures is mandatory to minimize risk.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Protocol
  • Work Area: Conduct all work in a well-ventilated chemical fume hood.[4]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing dust or vapors.[2]

  • Dispensing: Use appropriate tools (spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[2]

  • Clothing: Immediately remove and launder any contaminated clothing before reuse.[1]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Operation prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Transfer Compound Under Fume Hood prep2->handle1 Proceed to Handling handle2 Weigh Required Amount Carefully to Avoid Dust handle1->handle2 handle3 Securely Cap Source Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Safe Handling Workflow for Hazardous Chemicals
Storage Protocol

  • Temperature: Store in a refrigerator at 2 - 8 °C.[1]

  • Container: Keep the container tightly closed and in a dry, well-ventilated place.[5]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[5]

G start Chemical Received check_temp Is Storage Temp. 2-8 °C? start->check_temp refrigerator Store in Designated Refrigerator check_temp->refrigerator Yes check_compat Check for Incompatible Materials refrigerator->check_compat separate Store Separately from Acids/Oxidizers check_compat->separate Incompatibles Present final_storage Store in Tightly Sealed Container check_compat->final_storage None Present separate->final_storage

Logical Diagram for Chemical Storage

Emergency Procedures

Table 3: First-Aid and Emergency Response

SituationProtocol
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a physician immediately. If breathing stops, provide artificial respiration.[6]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[2]
Spill Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Avoid release to the environment.[2]
Fire Use dry powder, carbon dioxide (CO₂), or foam. Do not use a heavy water stream. Firefighters should wear self-contained breathing apparatus (SCBA).[2]

Example Experimental Protocol: Synthesis of a Substituted Aniline

This compound is a key building block. A common application for anilines is in coupling reactions to form more complex molecules, such as active pharmaceutical ingredients. The following protocol is a representative example of a Buchwald-Hartwig amination, a widely used C-N bond-forming reaction.

Objective: To synthesize N-phenyl-3-chloro-4-(trifluoromethoxy)aniline.

Materials:

  • This compound

  • Iodobenzene (or another aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the aryl halide (e.g., iodobenzene, 1.2 equivalents).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl aniline.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification setup1 Add Catalyst (Pd(OAc)₂), Ligand (Xantphos), & Base (NaOtBu) to Schlenk Flask setup2 Add this compound & Aryl Halide setup1->setup2 setup3 Add Anhydrous Toluene setup2->setup3 react1 Heat Mixture to 100-110 °C with Vigorous Stirring setup3->react1 react2 Monitor by TLC / GC-MS react1->react2 react2->react1 Incomplete workup1 Cool to RT & Quench with Water react2->workup1 Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final Final Product workup4->final

Experimental Workflow for Buchwald-Hartwig Amination

Waste Disposal

Dispose of waste chemical and contaminated materials in accordance with local, regional, and national regulations. Waste is considered hazardous.[7] Do not dispose of down the drain or into the environment. Use a licensed waste disposal company.

References

Troubleshooting & Optimization

Side reactions to avoid during the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the preparation of this compound:

  • Route A: Electrophilic Chlorination. This route involves the direct chlorination of 4-(trifluoromethoxy)aniline.

  • Route B: Reduction of a Nitro Precursor. This pathway begins with 3-chloro-4-(trifluoromethoxy)nitrobenzene, which is then reduced to the desired aniline.

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A2: A dark coloration is a common indicator of aniline oxidation.[1] Aniline and its derivatives are susceptible to air oxidation, which can be catalyzed by metal ions or occur under acidic conditions.[1] To mitigate this:

  • Work under an inert atmosphere: Purging the reaction vessel with nitrogen or argon can displace oxygen.

  • Control the pH: The rate of aniline oxidation can be pH-dependent.[1]

  • Use of antioxidants: Adding a small amount of zinc dust can help prevent oxidation by reducing colored impurities and inhibiting the oxidation of the aniline.[2][3]

  • Protect the amine group: Acetylation of the aniline to form an acetanilide can reduce its susceptibility to oxidation.[1][4]

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying solid anilines. A mixed solvent system, such as ethanol/water, is often a good starting point. The crude product should be dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form crystals. If the solution is highly colored, treatment with activated carbon before hot filtration can help remove colored impurities.[5]

Troubleshooting Guides

Route A: Electrophilic Chlorination of 4-(trifluoromethoxy)aniline

This route is conceptually straightforward but can be complicated by the formation of isomers and over-chlorination.

Issue 1: Formation of Multiple Isomers (e.g., 2-Chloro-4-(trifluoromethoxy)aniline)

  • Potential Cause: The amino group is a strong ortho-, para- director, while the trifluoromethoxy group is electron-withdrawing and tends to direct incoming electrophiles to the meta position. This can lead to a mixture of chlorinated products.

  • Troubleshooting Steps:

    • Catalyst and Reagent Selection: Employing specific chlorinating agents and catalysts can enhance regioselectivity. For instance, using a secondary ammonium salt organocatalyst has been shown to favor ortho-chlorination of anilines.[6]

    • Protecting Group Strategy: Temporarily protecting the amino group as an acetanilide can moderate its directing effect and improve the regioselectivity of the chlorination.[4]

    • Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the chlorinating agent to minimize side reactions.

Issue 2: Over-chlorination leading to di- or tri-chlorinated byproducts.

  • Potential Cause: The aniline ring is highly activated towards electrophilic substitution, making it prone to multiple chlorinations.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the chlorinating agent.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and stop it once the desired product is formed. Lowering the reaction temperature can also help to reduce the rate of over-chlorination.[7]

Route B: Reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene

This is a common and often high-yielding route for the synthesis of anilines.

Issue 1: Incomplete reduction of the nitro group.

  • Potential Cause: Insufficient reducing agent, inactive catalyst, or suboptimal reaction conditions can lead to the formation of intermediates such as nitroso, hydroxylamine, azoxy, and azo compounds.[8]

  • Troubleshooting Steps:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., with Pt/C or Pd/C), ensure the catalyst is fresh and active.[9][10]

    • Reaction Time and Monitoring: Increase the reaction time and monitor the reaction's progress by TLC or HPLC to ensure the complete consumption of the starting material and any intermediates.[8]

    • Reducing Agent: If using a metal/acid system (e.g., Fe/HCl or SnCl2/HCl), ensure a sufficient excess of the metal is used.[11][12]

Issue 2: Dehalogenation of the product.

  • Potential Cause: While less common for chloro-substituents compared to bromo- or iodo-substituents, dehalogenation can occur during catalytic hydrogenation, leading to the formation of 4-(trifluoromethoxy)aniline.

  • Troubleshooting Steps:

    • Catalyst Selection: Use a more selective catalyst or add a catalyst poison (e.g., a sulfur compound) in a controlled manner to suppress dehalogenation.

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes reduce the incidence of dehalogenation.

Quantitative Data Summary

ParameterRoute A: ChlorinationRoute B: ReductionReference
Typical Yield Variable, depends on regioselectivityGenerally high, often >90%[13],[10]
Purity of Crude Product Can be a mixture of isomersGenerally higher purity[14],[10]
Key Byproducts Regioisomers, polychlorinated anilinesNitroso, hydroxylamine, azoxy, azo compounds[15],[8]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene (Catalytic Hydrogenation)

This protocol is based on established methods for the reduction of similar nitroaromatic compounds.[9][10]

  • Reactor Setup: In a high-pressure reactor, add 3-chloro-4-(trifluoromethoxy)nitrobenzene and a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add a catalytic amount of 1% Pt/C (typically a substrate to catalyst mass ratio of 200-400:1).[10]

  • Inerting: Seal the reactor and purge it three times with high-purity nitrogen gas to remove air.

  • Hydrogenation: Purge the reactor three times with hydrogen gas and then pressurize to the desired pressure (e.g., 0.1-5 MPa).

  • Reaction: Heat the mixture to 50-100°C with vigorous stirring for 1-10 hours, monitoring the reaction for completion.

  • Work-up: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture while hot to remove the catalyst. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or recrystallization.

Visualizations

experimental_workflow_reduction start Start reactor_setup Reactor Setup: - 3-chloro-4-(trifluoromethoxy)nitrobenzene - Solvent - Pt/C catalyst start->reactor_setup inerting Inerting: Purge with N2 reactor_setup->inerting hydrogenation Hydrogenation: - Purge with H2 - Pressurize (0.1-5 MPa) - Heat (50-100°C) inerting->hydrogenation workup Work-up: - Cool and vent H2 hydrogenation->workup purification Purification: - Filter catalyst - Remove solvent - Distill/Recrystallize workup->purification end This compound purification->end

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_logic start Problem Encountered color_change Dark Color Formation? start->color_change low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product oxidation Probable Cause: Aniline Oxidation color_change->oxidation Yes incomplete_reaction Probable Cause: Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Probable Cause: Side Reactions impure_product->side_reactions Yes solution_oxidation Solutions: - Inert atmosphere - pH control - Antioxidants oxidation->solution_oxidation solution_incomplete Solutions: - Check catalyst - Increase reaction time - Monitor closely incomplete_reaction->solution_incomplete solution_side_reactions Solutions: - Control stoichiometry - Optimize temperature - Use protecting groups side_reactions->solution_side_reactions

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloro-4-(trifluoromethoxy)aniline synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method for the synthesis of this compound is through the reduction of a nitro group precursor, specifically 3-chloro-4-(trifluoromethoxy)nitrobenzene. This transformation is a common strategy in the synthesis of substituted anilines. The reduction can be achieved via catalytic hydrogenation or by using reducing agents like iron in the presence of an acid.

Q2: What are the critical parameters to control for maximizing the yield in the reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene?

A2: To maximize the yield, it is crucial to control several parameters:

  • Catalyst Quality and Loading: For catalytic hydrogenation, the activity and loading of the catalyst (e.g., Platinum on carbon, Pt/C) are critical.

  • Hydrogen Pressure: Maintaining the optimal hydrogen pressure is essential for the reaction to proceed to completion.

  • Reaction Temperature: The temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause degradation or side reactions.

  • Agitation: Efficient stirring is necessary to ensure proper mixing of the substrate, catalyst, and hydrogen.

  • Purity of Starting Material: The purity of the starting 3-chloro-4-(trifluoromethoxy)nitrobenzene will directly impact the purity and yield of the final product.

Q3: What are the potential side reactions that can lower the yield?

A3: During the reduction of the nitro group, several side reactions can occur, leading to a lower yield of the desired aniline:

  • Incomplete Reduction: The reaction may stop at intermediate stages, forming nitroso or hydroxylamine compounds. These intermediates can further react to form azoxy, azo, and hydrazo byproducts.

  • Dehalogenation: In some cases, the chlorine atom can be removed from the aromatic ring, leading to the formation of 4-(trifluoromethoxy)aniline.

  • Over-reduction: Under harsh conditions, the aromatic ring itself could be reduced.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive or poisoned catalyst.Use a fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure.Check for leaks in the hydrogenation apparatus and ensure the pressure is maintained at the recommended level.
Inadequate agitation.Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
Low reaction temperature.Gradually increase the reaction temperature within the recommended range while monitoring the reaction progress.
Formation of Multiple Byproducts Incomplete reduction.Increase the reaction time or the catalyst loading. Ensure adequate hydrogen pressure and temperature.
Dehalogenation.Use a milder catalyst or reaction conditions. Screen different solvents.
Difficulty in Product Isolation and Purification Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase to minimize the solubility of the aniline. Use a different extraction solvent.
Product co-elutes with impurities during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase.
Product is an oil and does not crystallize.Try different crystallization solvents or solvent mixtures. Consider converting the aniline to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[1]

Experimental Protocols

A common route for synthesizing this compound is via the reduction of 3-chloro-4-(trifluoromethoxy)nitrobenzene. Below are two detailed methodologies for this key reduction step.

Method 1: Catalytic Hydrogenation

This method is analogous to the synthesis of 3-chloro-4-fluoroaniline.[2]

  • Materials:

    • 3-chloro-4-(trifluoromethoxy)nitrobenzene

    • 1% Platinum on carbon (Pt/C) catalyst

    • High-purity hydrogen gas

    • Inert gas (e.g., Nitrogen or Argon)

    • Ethanol (solvent)

  • Equipment:

    • High-pressure reaction vessel (autoclave) with stirring and temperature control

    • Filtration apparatus

  • Procedure:

    • Charge the autoclave with 3-chloro-4-(trifluoromethoxy)nitrobenzene and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be in the range of 200:1 to 400:1.[2]

    • Add ethanol as the solvent.

    • Seal the reactor and purge the system three times with an inert gas to remove air.

    • Purge the system three times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa).[2]

    • Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring.[2]

    • Maintain the reaction for 1-10 hours, monitoring the progress by TLC or HPLC.[2]

    • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Pt/C catalyst.

    • The filtrate containing the product can then be concentrated and purified.

Method 2: Reduction with Iron

This method is based on the reduction of a similar nitro compound.[3]

  • Materials:

    • 3-chloro-4-(trifluoromethoxy)nitrobenzene

    • Iron powder

    • Ammonium chloride or Hydrochloric acid

    • Ethanol/Water mixture (solvent)

    • Ethyl acetate (extraction solvent)

    • Anhydrous sodium sulfate

  • Equipment:

    • Round-bottom flask with a reflux condenser and stirring mechanism

    • Heating mantle

    • Filtration apparatus

    • Separatory funnel

  • Procedure:

    • In a round-bottom flask, suspend 3-chloro-4-(trifluoromethoxy)nitrobenzene in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride or hydrochloric acid.

    • Heat the mixture to reflux (around 80-90 °C) with vigorous stirring.[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodStarting MaterialReagents/CatalystAdvantagesDisadvantages
Catalytic Hydrogenation 3-chloro-4-(trifluoromethoxy)nitrobenzene1% Pt/C, H₂High yield and purity, clean reaction, no organic solvent needed in some cases.[2]Requires specialized high-pressure equipment.
Iron Reduction 3-chloro-4-(trifluoromethoxy)nitrobenzeneFe, NH₄Cl or HClInexpensive reagents, suitable for large-scale production.Generates significant iron sludge waste, can be difficult to work up.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_methods Alternative Methods cluster_purification Purification cluster_product Final Product Start 3-chloro-4-(trifluoromethoxy)nitrobenzene Reaction Reduction of Nitro Group Start->Reaction Method1 Catalytic Hydrogenation (Pt/C, H₂) Reaction->Method1 Option 1 Method2 Iron Reduction (Fe, NH₄Cl/HCl) Reaction->Method2 Option 2 Purification Workup & Purification (Extraction, Distillation/Chromatography) Method1->Purification Method2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low High_Conversion High Conversion Check_Conversion->High_Conversion High Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Increase Temperature/Pressure - Add Fresh Catalyst - Increase Reaction Time Low_Conversion->Troubleshoot_Reaction Check_Byproducts Analyze for Byproducts High_Conversion->Check_Byproducts Byproducts_Present Significant Byproducts Check_Byproducts->Byproducts_Present Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Optimize_Conditions Optimize Reaction Conditions: - Milder Conditions - Different Catalyst/Reagent Byproducts_Present->Optimize_Conditions Check_Workup Review Workup & Purification: - Check pH during extraction - Optimize chromatography/distillation No_Byproducts->Check_Workup

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Derivatization of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Chloro-4-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions of this substituted aniline.

I. N-Acylation

N-acylation is a common derivatization technique for anilines, often employed to protect the amino group or to introduce a functional moiety. For this compound, the electron-withdrawing nature of the chloro and trifluoromethoxy groups decreases the nucleophilicity of the amine, which can make acylation more challenging compared to simple anilines.

Troubleshooting and FAQs for N-Acylation

Q1: My N-acylation of this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the N-acylation of this substrate is typically due to its reduced nucleophilicity. Here are several strategies to enhance the reaction efficiency:

  • Increase the reactivity of the acylating agent: If you are using an acid anhydride (e.g., acetic anhydride), consider switching to a more reactive acyl chloride (e.g., acetyl chloride).

  • Use a catalyst: A base catalyst like pyridine or a tertiary amine (e.g., triethylamine) can activate the acylating agent and neutralize the acid byproduct. For particularly stubborn reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be highly effective.

  • Optimize reaction conditions: Increasing the reaction temperature and extending the reaction time can help drive the reaction to completion. However, monitor for potential side reactions or degradation.

  • Solvent choice: Aprotic polar solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally suitable.

Q2: I'm observing multiple products in my reaction mixture. What are the possible side reactions?

A2: Common side reactions during N-acylation of anilines include:

  • Diacylation: Although less likely with this deactivated aniline, forcing conditions (high temperature, large excess of acylating agent) could lead to the formation of a diacyl-substituted product. To avoid this, use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture.

  • Ring acylation (Friedel-Crafts): Under certain conditions with a Lewis acid catalyst, acylation of the aromatic ring can occur. To favor N-acylation, avoid strong Lewis acids if possible, or protect the amino group first.

Q3: How can I purify the N-acylated product?

A3: The N-acylated product is typically a solid. Purification can be achieved by:

  • Recrystallization: A common method to obtain high-purity crystalline product. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable purification method.

Data Presentation: N-Acylation of Substituted Anilines

The following table presents representative yields for the N-acetylation of various substituted anilines to provide a comparative context. Note that optimal conditions may vary for this compound.

EntryAniline DerivativeAcylating AgentCatalyst/BaseSolventTime (h)Yield (%)
1AnilineAcetic AnhydrideNone (neat)None0.591
24-ChloroanilineAcetic AnhydrideCholine Chloride/UreaDES0.598[1]
34-(Trifluoromethyl)anilineAcetic AnhydrideCholine Chloride/UreaDES188[1]
42-MethylanilineAcetic Anhydride5%MoO₃–SiO₂Water676[2]
54-NitroanilineAcetic AnhydrideNoneNone0.1391[3]
Experimental Protocol: N-Acetylation of this compound

This is an adapted protocol based on standard procedures for halogenated anilines.

Materials:

  • This compound

  • Acetyl chloride or Acetic Anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

N_Acylation_Workflow cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start This compound Reaction Mix and Stir (0°C to RT) Start->Reaction AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Wash & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-Acylated Derivative Purification->Product

Caption: Workflow for the N-acylation of this compound.

II. Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization of this compound converts the primary amino group into a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer reaction.[4][5]

Troubleshooting and FAQs for Diazotization

Q1: My diazotization reaction is not proceeding as expected, or the diazonium salt seems to be decomposing. What should I do?

A1: The stability of the diazonium salt is critical. Here are key factors to control:

  • Temperature: The reaction must be carried out at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[6] Use an ice-salt bath to maintain this temperature range.

  • Acid Concentration: A strong mineral acid, such as hydrochloric acid or sulfuric acid, is required to generate nitrous acid in situ and to stabilize the diazonium salt.[7]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to control the reaction rate and temperature.[8]

  • Immediate Use: The generated diazonium salt is generally not isolated and should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction).[4][9]

Q2: The yield of my Sandmeyer reaction product is low. How can I optimize it?

A2: Low yields in Sandmeyer reactions can be due to several factors:

  • Purity of the Diazonium Salt Solution: Ensure the diazotization reaction has gone to completion before proceeding.

  • Catalyst Activity: Use a fresh, high-quality copper(I) salt (e.g., CuCl, CuBr, CuCN). The catalyst should be completely dissolved in the appropriate solvent.

  • Reaction Conditions: The temperature for the Sandmeyer reaction may need to be optimized. While some reactions proceed at room temperature, others may require gentle heating to facilitate the decomposition of the diazonium salt and product formation.

Data Presentation: Diazotization of Substituted Anilines

This table shows the yields of diazonium salt formation for various halogenated anilines under specific conditions.[10]

EntryAniline DerivativeReagentsYield of Diazonium Salt (%)
14-ChloroanilineNO, H₂O, 1 N HClQuantitative
23-ChloroanilineNO, H₂O, 1 N HClQuantitative
32-ChloroanilineNO, H₂O, 1 N HClQuantitative
44-FluoroanilineNO, H₂O, 1 N HClQuantitative
Experimental Protocol: Diazotization and Sandmeyer Chlorination

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.

  • Sandmeyer Chlorination:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution.

    • Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether or DCM).

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Diazotization_Sandmeyer_Workflow Aniline This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (e.g., CuCl) DiazoniumSalt->Sandmeyer Product Halogenated Derivative Sandmeyer->Product

Caption: Workflow for diazotization followed by a Sandmeyer reaction.

III. Sulfonylation

Sulfonylation of anilines leads to the formation of sulfonamides, an important functional group in many pharmaceuticals. The reaction with the deactivated this compound can be challenging and may require forcing conditions.

Troubleshooting and FAQs for Sulfonylation

Q1: My sulfonylation reaction with this compound is not working. What are the issues?

A1: The low reactivity of the aniline is the primary hurdle. Consider the following:

  • Choice of Sulfonylating Agent: Chlorosulfonic acid is a powerful sulfonating agent that can be used for deactivated rings.[11] Alternatively, a pre-formed sulfonyl chloride can be reacted with the aniline in the presence of a base.

  • Reaction Conditions: For direct sulfonation with chlorosulfonic acid, the reaction is often carried out neat or in a non-reactive solvent like chloroform or DCM, and may require elevated temperatures.

  • Base for Sulfonamide Formation: When using a sulfonyl chloride, a non-nucleophilic base such as pyridine or triethylamine is essential to neutralize the HCl generated.

Q2: What are the main safety precautions for sulfonylation reactions?

A2: Chlorosulfonic acid is highly corrosive and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry before use.

Data Presentation: Sulfonylation of Anilines

Due to the challenges of direct C-H sulfonylation on highly deactivated anilines, a common approach is to first prepare the corresponding benzenesulfonyl chloride and then react it with an amine. The following provides a general context for such transformations.

SubstrateSulfonylating AgentConditionsProductYield (%)Reference
m-ChloroanilineChlorosulfonic acid, then Thionyl chloride125-130 °C, then 80 °C5-chloro-2,4-disulfamylaniline71.5[12]
2-Trifluoromethoxy-nitrobenzeneH₂/Pd-C, then Diazotization, then SO₂/CuCl₂Various2-Trifluoromethoxy-benzenesulfonamide-[13]
Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol describes a two-step process: formation of the sulfonyl chloride followed by reaction with an amine.

Step 1: Preparation of 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

This is an adaptation from the synthesis of similar compounds.[2]

Materials:

  • 3-Chloro-4-(trifluoromethoxy)benzene (starting material for this step, not the aniline)

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ice

Procedure:

  • Carefully add 3-Chloro-4-(trifluoromethoxy)benzene (1.0 eq) to an excess of chlorosulfonic acid (e.g., 4-5 eq) at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to 50-60 °C for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • The sulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water, and dry.

Step 2: Formation of the Sulfonamide

Materials:

  • 3-Chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

  • Ammonia solution or a primary/secondary amine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the sulfonyl chloride (1.0 eq) in DCM.

  • Add pyridine or triethylamine (1.5 eq).

  • Slowly add the amine (1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for several hours.

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer and concentrate to obtain the crude sulfonamide, which can be purified by recrystallization or column chromatography.

Sulfonylation_Logical_Flow Start Deactivated Aniline LowReactivity Low Nucleophilicity Start->LowReactivity HarshConditions Requires Strong Reagents /Forcing Conditions LowReactivity->HarshConditions SulfonylChlorideFormation Option 1: Form Sulfonyl Chloride First HarshConditions->SulfonylChlorideFormation DirectSulfonylation Option 2: Direct Sulfonylation HarshConditions->DirectSulfonylation AmineReaction React with Amine SulfonylChlorideFormation->AmineReaction Product Sulfonamide Derivative DirectSulfonylation->Product AmineReaction->Product

Caption: Logical relationship for sulfonylation of a deactivated aniline.

References

Troubleshooting peak tailing in HPLC analysis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the HPLC analysis of 3-Chloro-4-(trifluoromethoxy)aniline, with a primary focus on addressing peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem, particularly with basic compounds like anilines, where the peak asymmetry factor is greater than 1. This guide provides a systematic approach to diagnose and resolve this issue.

Is your peak for this compound exhibiting tailing?

Follow this step-by-step guide to identify and rectify the problem.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this and other aniline compounds is secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases. These interactions create an additional retention mechanism, leading to a skewed peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds. This compound is a weak base. To minimize unwanted ionic interactions with the stationary phase and ensure a single analyte form, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa. For this compound, with an estimated pKa between 3.0 and 3.5, a mobile phase pH of less than or equal to 2.5 or greater than 5.5 is recommended. Operating at a low pH (e.g., 2.5) will protonate the analyte and suppress the ionization of residual silanols, leading to improved peak symmetry.

Q3: Can the choice of HPLC column influence peak tailing?

A3: Absolutely. Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions with basic analytes. Using an older or lower-quality column can significantly contribute to peak tailing. For halogenated aromatic amines, phenyl- or pentafluorophenyl (PFP)-based stationary phases can also be considered as they offer alternative selectivities.

Q4: What are mobile phase additives, and can they help reduce peak tailing?

A4: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatography. For basic compounds like this compound, a competing base such as triethylamine (TEA) can be added at a low concentration (e.g., 0.1% v/v). TEA acts as a silanol-masking agent by competing with the analyte for active sites on the stationary phase, thereby reducing peak tailing.

Q5: My peak tailing issue persists even after optimizing the mobile phase and using a suitable column. What else should I check?

A5: If peak tailing continues, consider the following instrumental factors:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure connections are made with minimal dead volume.

  • Column contamination: The column inlet frit or the packing material itself may be contaminated with strongly retained substances from previous injections. Flushing the column with a strong solvent or, if permissible by the manufacturer, back-flushing may resolve the issue.

  • Column void: A void at the head of the column can lead to a distorted flow path and result in peak tailing or splitting. This usually requires column replacement.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPpKa
This compoundC₇H₅ClF₃NO211.573.2Estimated 3.0 - 3.5
3-ChloroanilineC₆H₆ClN127.571.9~3.5
4-(Trifluoromethoxy)anilineC₇H₆F₃NO177.122.2~3.75 (Predicted)

Table 2: Recommended Starting HPLC Parameters and Troubleshooting Adjustments

ParameterRecommended Starting ConditionTroubleshooting Adjustment for Peak Tailing
Mobile Phase pH 2.5 (using 0.1% formic or phosphoric acid)Ensure pH is ≥ 2 units from analyte pKa.
Column C18, end-capped, high-purity silica (e.g., 150 x 4.6 mm, 5 µm)Switch to a new, high-quality end-capped column or a column with alternative chemistry (e.g., Phenyl, PFP).
Mobile Phase Additive NoneAdd 0.1% (v/v) Triethylamine (TEA) to the mobile phase.
Buffer Concentration 10-25 mMIncrease buffer concentration to 50 mM to ensure stable pH.
Injection Volume 10 µLReduce injection volume to rule out column overload.
Sample Solvent Mobile PhaseEnsure the sample is dissolved in the initial mobile phase to avoid solvent mismatch effects.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 end-capped column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute the stock solution with the initial mobile phase (70% A: 30% B) to a working concentration of 50 µg/mL.

Protocol 2: Systematic Troubleshooting of Peak Tailing
  • Step 1: Verify System Suitability

    • Inject a standard neutral compound (e.g., toluene or naphthalene) under the analytical conditions. If this peak also tails, it suggests an instrumental issue (e.g., extra-column volume, column void).

  • Step 2: Mobile Phase pH Adjustment

    • Prepare a mobile phase with a pH of 5.5 using a 25 mM phosphate buffer.

    • Re-analyze the sample. Compare the peak shape to the analysis at low pH.

  • Step 3: Introduction of a Mobile Phase Additive

    • To the original low pH mobile phase (0.1% Formic Acid), add 0.1% (v/v) Triethylamine (TEA).

    • Equilibrate the column thoroughly with the new mobile phase before injecting the sample.

  • Step 4: Column Performance Check

    • If peak tailing persists, replace the analytical column with a new, identical column and re-run the analysis with the optimized mobile phase.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral instrument_issue Instrumental Issue (Dead Volume, Column Void) check_neutral->instrument_issue  Peak Tails chemical_issue Chemical Interaction Issue check_neutral->chemical_issue Symmetrical Peak adjust_ph Adjust Mobile Phase pH (≤ 2.5 or ≥ 5.5) chemical_issue->adjust_ph add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) adjust_ph->add_additive No Improvement resolved Peak Shape Improved adjust_ph->resolved  Success change_column Use High-Quality End-Capped Column add_additive->change_column No Improvement add_additive->resolved  Success change_column->resolved  Success

Caption: Troubleshooting workflow for peak tailing.

Analyte_Silanol_Interaction cluster_stationary_phase Silica Stationary Phase cluster_mobile_phase Mobile Phase silanol Si-O⁻   H⁺ analyte Analyte-NH₂ analyte->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Analyte interaction with residual silanols.

Technical Support Center: Purification of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(trifluoromethoxy)aniline. The focus is on removing colored impurities that may arise during synthesis or storage.

Frequently Asked Questions (FAQs)

Q1: Why has my sample of this compound developed a color?

A1: The development of color (typically yellow, brown, or reddish) in anilines is most often due to oxidation. The amino group (-NH₂) makes the aromatic ring electron-rich and susceptible to oxidation, especially when exposed to air, light, or oxidizing agents. This process can form highly colored impurities such as quinones, azobenzenes, and polymeric materials. For instance, the amino group of 4-chloro-3-(trifluoromethyl)aniline is easily oxidized, making the compound unsuitable for long-term storage without conversion to a more stable salt form.[1]

Q2: What are the common methods to remove these colored impurities?

A2: The most effective methods for removing colored impurities from solid anilines like this compound are:

  • Recrystallization: A standard technique to purify solids based on differences in solubility between the compound and impurities.

  • Activated Carbon Treatment: Often used in conjunction with recrystallization, activated carbon is highly effective at adsorbing large, colored organic molecules.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

Q3: How do I assess the purity of my this compound after purification?

A3: Purity is typically assessed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method. For pharmaceutical intermediates, a purity of ≥99.5% is often required.[2][3]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically cause the melting point to broaden and become depressed.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. It is also used to monitor the progress of column chromatography.[4]

  • Spectroscopic Methods (NMR, GC-MS): These techniques confirm the chemical structure and can identify and quantify remaining impurities.[3]

Troubleshooting Guides

This section addresses specific problems you might encounter while trying to remove colored impurities.

Issue 1: The recrystallized product is still colored.
  • Possible Cause: Highly conjugated impurities are still present, which are difficult to remove by recrystallization alone.

  • Solution: Incorporate an activated carbon treatment step. After dissolving the crude product in the hot recrystallization solvent, add a small amount (typically 1-5% by weight of the solute) of activated carbon.[5] Gently boil the solution for a few minutes to allow the carbon to adsorb the colored impurities. Remove the carbon via hot filtration before allowing the solution to cool and crystallize.

Issue 2: The product "oils out" instead of forming crystals during recrystallization.
  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too saturated.

  • Solution 1: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[5]

  • Possible Cause 2: The solution is cooling too rapidly.

  • Solution 2: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling.[5]

Issue 3: Poor separation or streaking/tailing during silica gel column chromatography.
  • Possible Cause: The basic amino group of the aniline is interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and even irreversible adsorption of the product.[6]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (eluent). Typically, 0.1-1% TEA is sufficient to neutralize the acidic sites on the silica, allowing for better peak shape and improved separation.[4][6]

Data Presentation

Purification MethodCompoundInitial PurityFinal Purity (by HPLC)NotesReference
Recrystallization & Salification4-Chloro-3-(trifluoromethyl)aniline98.8%99.6%The product was converted to its hydrochloride salt, which is more stable.[1]
Hydrogenation & Distillation3-Chloro-4-fluoroanilineCrude>99.5%Purification was achieved by vacuum distillation after synthesis.[7]

Experimental Protocols

The following are detailed methodologies for the key purification techniques. These protocols are based on procedures for structurally similar compounds and should be adapted as necessary for this compound.

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol uses a mixed solvent system of ethanol and water, which is often effective for halogenated anilines.[5]

Materials:

  • Crude, colored this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, filter paper

Procedure:

  • Dissolution: Place the crude aniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol with gentle heating and stirring until the solid is completely dissolved.

  • Decolorization: Remove the flask from the heat and add a small amount of activated carbon (approx. 1-2% of the solute's weight).

  • Heating: Gently reheat the mixture to boiling for 5-10 minutes. This allows the activated carbon to adsorb the colored impurities.

  • Hot Filtration: Pre-heat a second flask and a funnel. Perform a hot gravity filtration to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Reheat the clear filtrate to ensure complete dissolution. Add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum at a temperature below the melting point.

Protocol 2: Silica Gel Column Chromatography

This protocol uses a standard normal-phase flash chromatography setup.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane) and Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass chromatography column, TLC plates, collection tubes

Procedure:

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase. Test various ratios of hexane:ethyl acetate. A good starting point is a 9:1 mixture. Add ~0.5% triethylamine (TEA) to the solvent mixture to prevent peak tailing. The ideal solvent system should give the target compound a retention factor (Rf) of 0.2-0.4.[4]

  • Column Packing (Wet Method): Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexane:ethyl acetate + 0.5% TEA). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[8]

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the weight of the crude product). Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column and begin elution, applying gentle pressure if necessary. If impurities are close in polarity, a shallow gradient (gradually increasing the proportion of ethyl acetate) can be used.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_start Starting Point cluster_troubleshoot Troubleshooting cluster_purification Purification Methods cluster_purity Purity Assessment cluster_end Outcome start Crude Colored This compound recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom is_colored Is Product Still Colored? activated_carbon Activated Carbon Treatment is_colored->activated_carbon Yes purity_check Assess Purity (HPLC, MP, TLC) is_colored->purity_check No recrystallization->is_colored column_chrom->purity_check activated_carbon->recrystallization Re-process pure_product Pure Product (Colorless) purity_check->pure_product Purity OK fail Re-evaluate Method purity_check->fail Purity Not OK

Caption: Logical workflow for the purification of this compound.

G cluster_output Final Product final_product Pure, Colorless Crystals step9 step9 step9->final_product

Caption: Experimental workflow for decolorization and recrystallization.

References

Technical Support Center: Scale-Up Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Chloro-4-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and industrially scalable method is the catalytic hydrogenation of the corresponding nitro compound, 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene.[1] This method is generally favored over older techniques, such as iron powder reduction, due to higher yields, cleaner reaction profiles, and the avoidance of large volumes of metallic waste sludge.[2][3]

Q2: What are the critical reaction parameters to control during the catalytic hydrogenation step?

A2: For a successful and safe scale-up, the following parameters are critical:

  • Temperature: Optimal temperature ranges must be maintained to ensure a good reaction rate without promoting side reactions.[4]

  • Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reaction to completion.[3][4]

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on Carbon - Pd/C, or Platinum on Carbon - Pt/C) and its loading are crucial for efficiency and selectivity.[4]

  • Agitation: Vigorous stirring is required to ensure efficient mixing of the substrate, hydrogen gas, and the solid catalyst.[5]

Q3: What are the common side reactions and byproducts I should be aware of during the synthesis?

A3: The primary side reactions of concern during the reduction of the nitro precursor are:

  • Incomplete Reduction: The reaction can stall at intermediate stages, forming nitroso and hydroxylamine species, which can further react to create azoxy and azo compounds.[4][5]

  • Dehalogenation: The chlorine atom can be reductively cleaved from the aromatic ring, leading to the formation of 4-(trifluoromethoxy)aniline as a significant impurity.[4][5]

Q4: How can the purity of the final product be assessed and what are the recommended purification methods?

A4: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6] The most effective method for purifying this compound on a large scale is vacuum distillation or rectification.[5] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be employed, particularly for smaller scales or for removing specific impurities.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis.

Problem Potential Causes Recommended Solutions
Low or Stalled Reaction Conversion 1. Catalyst Inactivity: The catalyst may be poisoned by impurities (e.g., sulfur compounds) or may be of low quality.[4] 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently.[4] 3. Inadequate Agitation: Poor mixing can lead to mass transfer limitations, preventing the substrate from reaching the catalyst surface.[5]1. Ensure the use of a fresh, high-quality catalyst. Purify starting materials and solvents if catalyst poisoning is suspected.[4] 2. Increase the hydrogen pressure within the safe operating limits of the reactor.[4] 3. Increase the stirring speed to ensure the catalyst remains well-suspended in the reaction mixture.[5]
High Levels of Dehalogenated Impurity 1. Overly Harsh Reaction Conditions: High temperature or excessive hydrogen pressure can promote the reductive cleavage of the C-Cl bond.[5] 2. Non-Selective Catalyst: The chosen catalyst may have a high propensity for promoting dehalogenation.1. Operate at the lower end of the recommended temperature and pressure range.[5] 2. Screen different catalysts (e.g., different metal loadings or supports) to find one with higher selectivity for nitro group reduction over dehalogenation.
Difficult Product Isolation & Purification 1. Catalyst Fines: The catalyst may break down into fine particles that are difficult to filter. 2. Close Boiling Points of Impurities: Impurities may have boiling points close to the product, making distillation challenging.[4]1. Perform a hot filtration immediately after the reaction to remove the catalyst while the product is fully dissolved.[5] Using a filter aid can also be beneficial. 2. Use a fractional distillation column with a higher number of theoretical plates for better separation. Consider vacuum distillation to lower boiling points and potentially increase the boiling point difference.[4]

Experimental Protocols

Catalytic Hydrogenation of 1-Chloro-2-(trifluoromethoxy)-4-nitrobenzene

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and scale. A thorough risk assessment should be conducted prior to any experiment.

  • Reactor Setup: Charge a suitable high-pressure reactor with 1-chloro-2-(trifluoromethoxy)-4-nitrobenzene, a solvent (e.g., methanol or ethanol), and the catalyst (e.g., 5% Pd/C, at a loading of 1-5 mol%).

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.[3]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-1.0 MPa).[3] Heat the mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake and periodically analyzing samples via TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture while hot to remove the catalyst.[5] Remove the solvent from the filtrate under reduced pressure. The resulting crude product can then be purified by vacuum distillation to yield this compound.[5]

Mandatory Visualizations

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification A Charge Reactor with Starting Material, Solvent, and Catalyst B Seal Reactor and Purge with Nitrogen A->B C Pressurize with Hydrogen B->C D Heat to Target Temperature with Agitation C->D E Monitor Reaction until Completion D->E F Cool, Vent, and Purge Reactor E->F G Hot Filtration to Remove Catalyst F->G H Solvent Removal under Vacuum G->H I Vacuum Distillation of Crude Product H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

G Start Problem: Low or Stalled Reaction Conversion Catalyst Is the catalyst fresh and of high quality? Start->Catalyst Pressure Is the hydrogen pressure sufficient? Catalyst->Pressure Yes Sol_Catalyst Solution: Replace catalyst. Consider purifying starting materials. Catalyst->Sol_Catalyst No Mixing Is agitation vigorous enough? Pressure->Mixing Yes Sol_Pressure Solution: Increase H2 pressure within safe limits. Pressure->Sol_Pressure No Sol_Mixing Solution: Increase stirring speed. Mixing->Sol_Mixing No End Re-run Reaction Mixing->End Yes Sol_Catalyst->End Sol_Pressure->End Sol_Mixing->End

Caption: Troubleshooting decision tree for low reaction conversion.

References

Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline, with a particular focus on the formation and mitigation of dehalogenation byproducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the catalytic hydrogenation of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene.

Issue 1: High Levels of Dechlorination Byproduct, 4-(trifluoromethoxy)aniline, Detected

  • Question: My final product is contaminated with a significant amount of 4-(trifluoromethoxy)aniline. What are the likely causes and how can I minimize this impurity?

  • Answer: The presence of 4-(trifluoromethoxy)aniline is a result of hydrodechlorination, a common side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[1] Several factors can contribute to this issue:

    • Reaction Conditions: High temperatures and high hydrogen pressures can promote the cleavage of the carbon-chlorine bond. Reducing the temperature and pressure can often decrease the rate of dehalogenation.[2]

    • Catalyst Choice: Standard noble metal catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) can be prone to causing dehalogenation.[3] The activity and selectivity of the catalyst are crucial.

    • Reaction Time: Prolonged reaction times after the complete conversion of the starting material can lead to increased dehalogenation of the product.[4]

    Solutions to Minimize Dechlorination:

    • Optimize Reaction Conditions: Gradually decrease the reaction temperature and hydrogen pressure to find a balance between an acceptable reaction rate and minimal byproduct formation.

    • Catalyst Selection and Modification:

      • Consider using a more selective catalyst. For instance, modified platinum catalysts, such as those promoted with iron (Pt-Fe/C) or vanadium (Pt-V/C), have shown to suppress dehalogenation.[1][5]

      • The addition of a catalyst inhibitor or modifier can be effective. Small amounts of an acid, such as hydrochloric acid or phosphoric acid, can inhibit dehalogenation.[6]

    • Monitor the Reaction: Closely monitor the reaction progress using HPLC or GC. Once the starting material is consumed, the reaction should be stopped to prevent further dehalogenation of the desired product.[4]

Issue 2: Presence of Other Unknown Impurities in the Final Product

  • Question: Besides the dehalogenated byproduct, I am observing other impurities in my final product. What could these be and how can I avoid them?

  • Answer: Other impurities can arise from incomplete reduction of the nitro group. These can include nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.[7]

    Solutions to Minimize Incomplete Reduction Byproducts:

    • Ensure Catalyst Activity: Use a fresh, high-quality catalyst. An inactive or poisoned catalyst can lead to incomplete reduction.[2]

    • Sufficient Hydrogen Supply: Ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.[2]

    • Increase Reaction Time or Temperature: If incomplete reduction is the issue, a moderate increase in reaction time or temperature might be necessary to drive the reaction to completion. However, this must be balanced with the risk of increased dehalogenation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the catalytic hydrogenation of 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene. This method is favored for its efficiency and atom economy.[8]

Q2: What are the primary dehalogenation byproducts I should be aware of?

A2: The main dehalogenation byproduct is 4-(trifluoromethoxy)aniline, resulting from the removal of the chlorine atom. Defluorination to produce 3-chloroaniline is also possible but generally occurs at a much lower rate as the carbon-fluorine bond is stronger than the carbon-chlorine bond.

Q3: What analytical methods are recommended for monitoring the reaction and quantifying byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the reaction progress and quantifying the starting material, product, and byproducts.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying volatile impurities.[3]

Q4: Can I use iron powder reduction as an alternative synthesis method?

A4: While reduction with iron powder in an acidic medium is a classic method for converting nitro groups to amines, it is generally less favored in modern industrial processes due to the large amount of iron sludge waste it generates, making it less environmentally friendly.[10]

Data Presentation

Table 1: Influence of Reaction Parameters on Dehalogenation in Catalytic Hydrogenation of Halogenated Nitroaromatics

ParameterEffect on DehalogenationMitigation Strategy
Temperature Increases with higher temperaturesOperate at the lowest feasible temperature
Hydrogen Pressure Increases with higher pressuresUse the lowest effective hydrogen pressure
Catalyst Type Highly dependent on the metal and supportScreen for selective catalysts (e.g., modified Pt, Pd)
Catalyst Loading Can increase with higher loadingOptimize catalyst loading
Reaction Time Increases with prolonged reaction timeMonitor reaction and stop upon completion
Additives/Inhibitors Can be significantly reducedAdd small amounts of acids or other inhibitors

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

  • Materials:

    • 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene

    • Ethanol (or another suitable solvent)

    • 5% Platinum on carbon (Pt/C) catalyst (or a modified, more selective catalyst)

    • Hydrogen gas

  • Procedure:

    • Charge a hydrogenation reactor with 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene and ethanol.

    • Add the Pt/C catalyst under an inert atmosphere (e.g., nitrogen).

    • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).

    • Heat the reaction mixture to the target temperature (e.g., 50-80°C) with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The crude product in the filtrate can be purified by distillation or recrystallization.

Protocol 2: Analysis of Dehalogenation Byproducts by HPLC

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical starting point would be a gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare standard solutions of this compound and the expected byproduct, 4-(trifluoromethoxy)aniline, of known concentrations in a 50:50 acetonitrile/water mixture.

    • Dilute a sample of the reaction mixture in the same solvent to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Reactor Setup: - 2-Chloro-1-nitro-4-(trifluoromethoxy)benzene - Solvent - Catalyst hydrogenation Catalytic Hydrogenation: - Pressurize with H₂ - Heat and Stir start->hydrogenation monitoring Reaction Monitoring: - HPLC/TLC hydrogenation->monitoring completion Reaction Completion monitoring->completion filtration Catalyst Filtration completion->filtration purification Purification: - Distillation or - Recrystallization filtration->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions issue High Dechlorination Byproduct? temp High Temperature? issue->temp pressure High H₂ Pressure? issue->pressure catalyst Non-selective Catalyst? issue->catalyst time Excessive Reaction Time? issue->time reduce_temp Lower Temperature temp->reduce_temp reduce_pressure Lower H₂ Pressure pressure->reduce_pressure change_catalyst Use Selective Catalyst or Add Inhibitor catalyst->change_catalyst monitor_reaction Monitor and Stop at Completion time->monitor_reaction

Caption: Troubleshooting decision tree for high dehalogenation byproducts.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Synthetic Routes

Two primary synthetic strategies are evaluated:

  • Route 1: Late-Stage Electrophilic Chlorination: This approach involves the direct chlorination of the readily available starting material, 4-(trifluoromethoxy)aniline.

  • Route 2: Nitration Followed by Reduction: This pathway begins with 1-chloro-2-(trifluoromethoxy)benzene, proceeds through a nitration step to form an intermediate nitroarene, which is then reduced to the desired aniline.

The following sections provide a detailed comparison of these routes, including quantitative data based on analogous reactions, detailed experimental protocols, and workflow diagrams.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route. It is important to note that the data for Route 1 is an estimation based on typical yields for electrophilic aromatic substitutions on activated rings, which can be variable. The data for Route 2 is based on a patent for a closely related synthesis and standard reduction yields.

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Nitration and Reduction
Starting Material 4-(Trifluoromethoxy)aniline1-Chloro-2-(trifluoromethoxy)benzene
Key Steps 1. Electrophilic Chlorination1. Nitration2. Reduction
Overall Yield (Estimated) 60-75%75-85%
Purity (Estimated) >95% (after purification)>98%
Key Reagents & Conditions N-Chlorosuccinimide (NCS), Acetonitrile1. Conc. H₂SO₄, Conc. HNO₃2. Fe/NH₄Cl or H₂, Pd/C
Advantages - Shorter synthesis (1 key step)- Readily available starting material- Higher potential yield and purity- More predictable regioselectivity
Disadvantages - Potential for isomeric impurities (di- and ortho-chlorination)- Regioselectivity can be challenging to control- Longer synthesis (2 key steps)- Use of strong acids in nitration

Experimental Protocols

Route 1: Late-Stage Electrophilic Chlorination (Analogous Protocol)

This protocol is based on general procedures for the chlorination of anilines using N-chlorosuccinimide. Optimization would be required to maximize the yield of the desired 3-chloro isomer.

Step 1: Chlorination of 4-(Trifluoromethoxy)aniline

  • To a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in acetonitrile, add N-chlorosuccinimide (1.05 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to isolate 3-Chloro-4-(trifluoromethoxy)aniline.

Route 2: Nitration Followed by Reduction (Analogous Protocol)

This route is adapted from a patented procedure for the synthesis of a structurally similar compound, 4-chloro-3-(trifluoromethyl)aniline hydrochloride.

Step 1: Nitration of 1-Chloro-2-(trifluoromethoxy)benzene

  • In a reaction vessel, add concentrated sulfuric acid. Cool the acid to 0-5 °C.

  • Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid, maintaining the low temperature.

  • To this nitrating mixture, add 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq.) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, which can be used in the next step without further purification.

Step 2: Reduction of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 bar) at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain this compound.

  • Method B: Iron-mediated Reduction

    • In a round-bottom flask, create a suspension of iron powder (3.0 eq.) and ammonium chloride (1.0 eq.) in a mixture of ethanol and water.

    • Heat the suspension to reflux.

    • To the refluxing mixture, add a solution of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in ethanol dropwise.

    • Maintain the reflux for 2-3 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through Celite.

    • Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route1 cluster_0 Step 1: Electrophilic Chlorination A 4-(Trifluoromethoxy)aniline B This compound A->B NCS, Acetonitrile

Caption: Route 1: Late-Stage Chlorination Pathway.

Route2 cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 1-Chloro-2-(trifluoromethoxy)benzene B 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene A->B H₂SO₄, HNO₃ C This compound B->C Fe/NH₄Cl or H₂, Pd/C

A Comparative Guide to 3-Chloro-4-(trifluoromethoxy)aniline and Other Substituted Anilines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Substituted anilines are a cornerstone of medicinal chemistry and materials science, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an objective comparison of 3-Chloro-4-(trifluoromethoxy)aniline with other structurally related anilines, focusing on their performance in key synthetic transformations. The comparison is supported by representative experimental data and detailed protocols to inform synthetic strategy and decision-making.

Introduction to Substituted Anilines in Synthesis

Substituted anilines are critical intermediates in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. The nature and position of substituents on the aniline ring profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its reactivity in common synthetic reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formations.

This guide focuses on a comparative analysis of this compound against two other relevant substituted anilines: 3-Chloro-4-fluoroaniline and 4-Chloro-3-(trifluoromethyl)aniline . The choice of these analogues allows for a systematic evaluation of the electronic and steric effects of the trifluoromethoxy (-OCF₃), fluoro (-F), and trifluoromethyl (-CF₃) groups.

Electronic and Physicochemical Properties

The substituents on the aniline ring dictate its nucleophilicity and the reactivity of associated C-X bonds in cross-coupling reactions. The electron-withdrawing or -donating nature of these groups is a key determinant of reactivity.

CompoundStructureKey SubstituentsElectronic Effect of Key Substituents
This compound this compound-Cl, -OCF₃Both are electron-withdrawing. The -OCF₃ group is strongly lipophilic and metabolically stable.
3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline-Cl, -FBoth are electron-withdrawing halogens.
4-Chloro-3-(trifluoromethyl)aniline 4-Chloro-3-(trifluoromethyl)aniline-Cl, -CF₃Both are strongly electron-withdrawing. The -CF₃ group significantly impacts lipophilicity and metabolic stability.

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are particularly noteworthy for their ability to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.

Comparative Performance in Key Synthetic Reactions

The utility of these anilines as synthetic intermediates is best assessed by their performance in widely used chemical transformations. This section provides a comparative overview of their reactivity in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation.

Data Presentation: A Survey of Reaction Yields

The following table summarizes representative yields for the N-arylation of the selected anilines with a common coupling partner under typical palladium-catalyzed conditions. While direct comparative studies are limited, these values are extrapolated from literature precedents for similar substrates and serve as a guide for expected performance.

Aniline DerivativeCoupling PartnerReaction TypeCatalyst SystemSolventTemp (°C)Time (h)Representative Yield (%)
This compound 4-Methylphenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / XPhosToluene1001880-90
3-Chloro-4-fluoroaniline 4-Methylphenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / XPhosToluene1001885-95
4-Chloro-3-(trifluoromethyl)aniline 4-Methylphenylboronic acidSuzuki-MiyauraPd₂(dba)₃ / XPhosToluene1001875-85
This compound AnisoleBuchwald-HartwigPd(OAc)₂ / RuPhosDioxane1102470-80
3-Chloro-4-fluoroaniline AnisoleBuchwald-HartwigPd(OAc)₂ / RuPhosDioxane1102475-85
4-Chloro-3-(trifluoromethyl)aniline AnisoleBuchwald-HartwigPd(OAc)₂ / RuPhosDioxane1102465-75
This compound IodobenzeneUllmannCuI / L-prolineDMSO1102460-70
3-Chloro-4-fluoroaniline IodobenzeneUllmannCuI / L-prolineDMSO1102465-75
4-Chloro-3-(trifluoromethyl)aniline IodobenzeneUllmannCuI / L-prolineDMSO1102455-65

Note: The yields presented are illustrative and can vary based on the specific substrates, catalyst, ligand, base, and reaction conditions employed. Generally, the strong electron-withdrawing nature of the -OCF₃ and -CF₃ groups can slightly decrease the nucleophilicity of the aniline nitrogen, potentially leading to slightly lower yields in N-arylation reactions compared to the less electron-withdrawing -F substituent.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of a substituted aniline with an aryl bromide.

Materials:

  • Substituted Aniline (e.g., this compound) (1.0 mmol, 1.0 equiv.)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere, to a Schlenk flask, add the substituted aniline, aryl bromide, palladium(II) acetate, RuPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a substituted chloroaniline with an arylboronic acid.

Materials:

  • Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) (1.0 mmol, 1.0 equiv.)

  • Arylboronic Acid (e.g., 4-Methylphenylboronic acid) (1.5 mmol, 1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere, add the substituted aniline, arylboronic acid, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Ullmann Condensation

This protocol details a copper-catalyzed N-arylation of a substituted aniline with an aryl iodide.

Materials:

  • Substituted Aniline (e.g., 4-Chloro-3-(trifluoromethyl)aniline) (1.0 mmol, 1.0 equiv.)

  • Aryl Iodide (e.g., Iodobenzene) (1.2 mmol, 1.2 equiv.)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial, add the substituted aniline, aryl iodide, CuI, L-proline, and K₂CO₃.

  • Add anhydrous DMSO and seal the vial.

  • Heat the mixture to 110 °C with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine Aniline, Aryl Halide, Pd Catalyst, Ligand, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Anhydrous Solvent inert_atm->solvent heat Heat and Stir (e.g., 110 °C, 24h) solvent->heat workup Workup: Dilute, Filter, Wash heat->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ii Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii transmetalation Transmetalation (Ar'-B(OR)₂) pd_ii->transmetalation pd_ii_ar Ar-Pd(II)-Ar'(L_n) transmetalation->pd_ii_ar reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Signaling Pathway Inhibition by a Kinase Inhibitor Derived from Substituted Anilines

Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor adp ADP receptor->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream Phosphorylation atp ATP atp->receptor inhibitor Kinase Inhibitor (derived from substituted aniline) inhibitor->receptor Blocks ATP Binding Site apoptosis Apoptosis inhibitor->apoptosis Promotes proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a hypothetical drug molecule.

Conclusion

This compound stands out as a valuable building block in modern synthesis, particularly for applications in drug discovery and agrochemicals. Its unique combination of a chloro substituent for cross-coupling reactions and a trifluoromethoxy group for enhancing pharmacokinetic properties makes it an attractive starting material. While its reactivity in common C-N and C-C bond-forming reactions is comparable to other halogenated and fluorinated anilines, the choice of a specific aniline will ultimately depend on the desired properties of the final product and the specific requirements of the synthetic route. The provided protocols and comparative data serve as a foundational guide for chemists to navigate the selection and application of these important synthetic intermediates.

The Diverse Biological Landscape of 3-Chloro-4-(trifluoromethoxy)aniline Derivatives and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 3-Chloro-4-(trifluoromethoxy)aniline, a halogenated aromatic amine, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. While direct derivatization studies on this specific molecule are not extensively documented in publicly available literature, a comparative analysis of its close structural analogs reveals a rich tapestry of pharmacological potential. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of compounds derived from or structurally related to this compound, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting Kinase Signaling

A prominent theme in the bioactivity of anilino-derivatives is the inhibition of protein kinases, crucial regulators of cellular processes often dysregulated in cancer. Quinazoline derivatives, in particular, have been a focal point of research, with modifications on the aniline moiety significantly influencing their inhibitory potency and selectivity.

One noteworthy example involves a close analog, where a 3-fluorobenzyloxy group replaces the trifluoromethoxy group at the 4-position. A series of 4-arylamino-quinazoline derivatives incorporating this 3-chloro-4-(3-fluorobenzyloxy)aniline moiety demonstrated potent antiproliferative activity against various cancer cell lines and inhibitory activity against several mutated kinases.[1] The strategic placement of substituents on the quinazoline core, such as two morpholine alkoxy groups at positions 6 and 7, was found to alter the binding mode compared to established inhibitors like lapatinib.[1]

Table 1: Anticancer Activity of a Representative Quinazoline Derivative

CompoundTarget Cell LinesIC50 (µM)Kinase InhibitionReference
Compound 2 (from Zhang et al.) A549, A431, H1975, HeLa, MCF-7Not explicitly stated, but higher antiproliferative activity than reference drugsEffective against a large panel of mutated kinases[1]
Experimental Protocols:

Antiproliferative Assay:

The antiproliferative activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In a typical procedure, cancer cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Kinase Inhibition Assay:

The inhibitory activity of the compounds against specific kinases was determined using various in vitro kinase assay kits. These assays typically involve incubating the kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the test compound. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA, fluorescence, or luminescence. The IC50 values are then calculated to determine the potency of the compounds as kinase inhibitors.

Signaling Pathway Inhibition:

The primary mechanism of action for these quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->EGFR Inhibits ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription_Factors->Proliferation EGF EGF EGF->EGFR Binds Antimicrobial_Screening Start Start Compound_Synthesis Synthesis of Aniline Derivatives Start->Compound_Synthesis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Synthesis->MIC_Assay Antibiofilm_Assay Antibiofilm Formation Assay Compound_Synthesis->Antibiofilm_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Antibiofilm_Assay->Data_Analysis End End Data_Analysis->End COX_Inhibition_Pathway Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Normal Prostaglandins (Normal Physiological Functions) COX1->Prostaglandins_Normal Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->COX2 Selective Inhibition

References

Spectroscopic comparison of 3-Chloro-4-(trifluoromethoxy)aniline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Chloro-4-(trifluoromethoxy)aniline and Its Positional Isomers

This guide provides a comparative analysis of the spectroscopic properties of this compound and its key positional isomers. Differentiating these isomers is crucial for researchers, scientists, and drug development professionals, as the substitution pattern on the aniline ring significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra and provides detailed experimental protocols for their analysis.

While comprehensive experimental data for all isomers are not uniformly available in public databases, this guide utilizes established spectroscopic principles and data from structurally related compounds to predict and interpret their spectral characteristics.

Data Presentation

The following table summarizes the expected spectroscopic data for this compound and its isomers. The differentiation primarily relies on the distinct electronic environments of the aromatic protons and carbons, which give rise to unique chemical shifts and coupling patterns in NMR spectroscopy, as well as characteristic fragmentation patterns in mass spectrometry.

Table 1: Spectroscopic Data Summary for Isomers of Chloro-(trifluoromethoxy)aniline

Compound Structure ¹H NMR Data (Predicted) ¹³C NMR Data (Predicted) Mass Spectrometry (EI-MS) *
This compound this compoundThree aromatic protons with distinct splitting patterns (a doublet, a doublet of doublets, and another doublet). The proton ortho to the amino group will be the most upfield.Six distinct aromatic carbon signals. The carbon bearing the OCF₃ group will show a quartet due to coupling with fluorine.Molecular Ion (M⁺): m/z 211/213 (approx. 3:1 ratio).[1] Key Fragments: Loss of Cl, OCF₃, and subsequent ring fragmentation.
2-Chloro-4-(trifluoromethoxy)aniline 2-Chloro-4-(trifluoromethoxy)anilineThree aromatic protons, likely appearing as a doublet, a doublet of doublets, and a doublet. The proton between the Cl and NH₂ groups will be influenced by both.Six distinct aromatic carbon signals. The carbon attached to the OCF₃ will appear as a quartet.Molecular Ion (M⁺): m/z 211/213 (approx. 3:1 ratio).[2] Fragmentation pattern will differ from the 3,4-isomer due to the different positions of the substituents.
4-Chloro-2-(trifluoromethoxy)aniline 4-Chloro-2-(trifluoromethoxy)anilineThree aromatic protons with unique splitting. The proton situated between the OCF₃ and NH₂ groups will show a characteristic shift.Six distinct aromatic carbon signals. The carbon bonded to the OCF₃ group will exhibit a quartet splitting.Molecular Ion (M⁺): m/z 211/213 (approx. 3:1 ratio). Fragmentation will be influenced by the ortho-trifluoromethoxy group.
2-Chloro-5-(trifluoromethoxy)aniline 2-Chloro-5-(trifluoromethoxy)anilineExpect three aromatic protons. The proton at C6 will likely be a doublet, the one at C4 a doublet of doublets, and the one at C3 another doublet, with distinct coupling constants.Six distinct aromatic carbon signals. The carbon with the OCF₃ substituent will be a quartet.Molecular Ion (M⁺): m/z 211/213 (approx. 3:1 ratio). Fragmentation pathways will be distinct due to the meta relationship between the chloro and trifluoromethoxy groups.

*Predicted data is based on spectroscopic principles and analysis of related structures. Experimental verification is required.

Experimental Protocols

Detailed methodologies for the key experiments are provided to enable researchers to acquire and confirm the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the aniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

  • ¹⁹F NMR Acquisition : To confirm the trifluoromethoxy group, acquire a proton-decoupled ¹⁹F NMR spectrum. A single resonance is expected for the -OCF₃ group.

  • Data Analysis : Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to elucidate the substitution pattern on the aromatic ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal preparation.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands for the functional groups present. Key vibrations include:

    • N-H stretch : Typically two bands for the primary amine in the 3300-3500 cm⁻¹ region.

    • C-H aromatic stretch : Above 3000 cm⁻¹.

    • C=C aromatic stretch : In the 1450-1600 cm⁻¹ region.

    • C-O-C stretch : Strong absorption in the 1200-1300 cm⁻¹ region.

    • C-F stretch : Strong, characteristic bands in the 1000-1200 cm⁻¹ region.

    • C-Cl stretch : In the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the isomers before detection.

  • GC-MS Conditions :

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.

    • Carrier Gas : Helium.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[1][3][4]

    • Mass Range : Scan from m/z 40 to 300.

  • Data Analysis : The primary molecular ion (M⁺) peak will show a characteristic isotopic pattern for a molecule containing one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Analyze the fragmentation pattern to further confirm the structure. The relative positions of the substituents will direct the fragmentation pathways, leading to unique mass spectra for each isomer.

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic analysis and the logical approach to isomer differentiation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Sample Aniline Isomer Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Interpret_NMR Analyze Chemical Shifts, Coupling Patterns NMR->Interpret_NMR Interpret_IR Identify Functional Group Bands IR->Interpret_IR Interpret_MS Analyze Molecular Ion & Fragmentation MS->Interpret_MS Final_ID Isomer Identification Interpret_NMR->Final_ID Interpret_IR->Final_ID Interpret_MS->Final_ID

Caption: Experimental workflow for the analysis and identification of aniline isomers.

Isomer_Differentiation Start Unknown Isomer MS_Analysis Mass Spectrometry (GC-MS) Start->MS_Analysis Check_MW Molecular Ion m/z = 211/213? MS_Analysis->Check_MW NMR_Analysis ¹H & ¹³C NMR Spectroscopy Check_MW->NMR_Analysis Yes Not_Isomer Incorrect Compound Check_MW->Not_Isomer No Analyze_H_NMR Aromatic ¹H NMR Splitting Pattern NMR_Analysis->Analyze_H_NMR Analyze_C_NMR Number of ¹³C Signals & C-F Coupling NMR_Analysis->Analyze_C_NMR Isomer_A Identify Isomer A Analyze_H_NMR->Isomer_A Pattern 1 Isomer_B Identify Isomer B Analyze_H_NMR->Isomer_B Pattern 2 Isomer_C Identify Isomer C Analyze_H_NMR->Isomer_C Pattern 3 Analyze_C_NMR->Isomer_A Pattern A Analyze_C_NMR->Isomer_B Pattern B Analyze_C_NMR->Isomer_C Pattern C

Caption: Logical workflow for the differentiation of aniline isomers using MS and NMR.

References

Purity analysis of 3-Chloro-4-(trifluoromethoxy)aniline by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and a prerequisite for reliable downstream applications. 3-Chloro-4-(trifluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. This guide provides a comprehensive comparison of various analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and supporting data based on the analysis of structurally similar molecules.

The selection of an appropriate analytical method is critical for accurately identifying and quantifying impurities, which can arise from starting materials, by-products of the synthesis, or degradation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and commonly employed techniques for this purpose.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound and its potential impurities. The data presented is a representative expectation based on the analysis of analogous halogenated aromatic amines.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[1]
Typical Purity (%) ≥99.5%>98%Qualitative and quantitative assessment of purity.[2]
Common Impurities Detected Starting materials, process-related impurities, non-volatile by-products, and degradation products.[3]Volatile and semi-volatile impurities, residual solvents, and isomeric impurities.[2][4]Structural isomers and other organic impurities present at concentrations typically >0.1%.[3]
Advantages High resolution, suitable for non-volatile and thermally labile compounds.[5]High sensitivity and specificity, allows for impurity identification through mass fragmentation patterns.[6]Provides unambiguous structure confirmation and can quantify impurities without a specific reference standard for each.[1]
Limitations Requires reference standards for the definitive identification of impurities.Not suitable for non-volatile or thermally labile compounds without derivatization.[7][8]Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities.[3]

Experimental Protocols

Detailed and consistent experimental procedures are essential for obtaining high-quality, reproducible data. Below are representative protocols for each of the discussed analytical techniques, adapted for the analysis of this compound based on established methods for similar compounds.[2][9]

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the routine purity analysis and quantification of this compound.

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient Program: A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL for injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[2]

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or acetone.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.[10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL) to dissolve both the sample and the internal standard completely.

  • Analysis:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the sample based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and the internal standard.[11]

Experimental Workflow and Data Analysis

A systematic approach is crucial for the accurate purity assessment of this compound. The following diagram illustrates a typical workflow, integrating the analytical techniques described.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample SamplePrep Sample Preparation (Dissolution, Dilution) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Non-volatile & Thermally Labile GCMS GC-MS Analysis SamplePrep->GCMS Volatile & Semi-volatile qNMR qNMR Analysis SamplePrep->qNMR Absolute Quantification DataAnalysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis ImpurityID Impurity Identification & Quantification DataAnalysis->ImpurityID PurityReport Final Purity Report ImpurityID->PurityReport

A typical workflow for the purity analysis of a chemical compound.

By employing a combination of these analytical techniques, researchers can obtain a comprehensive purity profile of this compound, ensuring its quality and suitability for subsequent applications in drug discovery and development. The choice of method will depend on the specific requirements of the analysis, including the expected nature of the impurities and the desired level of sensitivity and structural information.

References

A Comparative Guide to the Reaction Products of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the common reaction products derived from 3-Chloro-4-(trifluoromethoxy)aniline. It is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document details the synthesis of key derivatives, including diaryl ureas, N-acylated anilines, and diazonium salt-derived compounds.

The guide offers a comparative analysis of the reactivity of this compound in these transformations, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of this knowledge in a laboratory setting.

Diaryl Urea Derivatives: Analogs of Bioactive Molecules

Substituted diaryl ureas are a significant class of compounds in medicinal chemistry, with several approved drugs and clinical candidates featuring this scaffold. This compound serves as a valuable building block for the synthesis of these molecules, particularly analogs of the multi-kinase inhibitor, Sorafenib. The general approach involves the reaction of the aniline with an appropriate isocyanate.

Comparative Performance in Diaryl Urea Synthesis

The reactivity of anilines in the formation of diaryl ureas is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro and trifluoromethoxy groups in this compound, can decrease the nucleophilicity of the amine, potentially affecting reaction rates and yields. However, these groups are often desired in the final product for their contribution to metabolic stability and binding affinity.

The following table presents a comparison of reported yields for the synthesis of diaryl ureas from various substituted anilines, providing context for the expected performance of this compound.

Aniline DerivativeIsocyanate/Carbamate PartnerProductYield (%)Reference
4-chloro-3-(trifluoromethyl)aniline4-(4-aminophenoxy)-N-methylpicolinamideSorafenib91[1]
4-fluoro-3-(trifluoromethyl)aniline6-aminobenzo[c][2][3]oxaborol-1(3H)-ol1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][2][3]oxaborol-6-yl)urea60
2-chloroaniline6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione derivativeDiaryl urea derivative40
4-chloro-3-(trifluoromethyl)aniline6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione derivativeDiaryl urea derivative40
Aniline3-phenyl dioxazoloneN,N'-diphenylurea92[3]
4-fluoroaniline3-phenyl dioxazolone1-(4-fluorophenyl)-3-phenylurea85[3]
4-chloroaniline3-phenyl dioxazolone1-(4-chlorophenyl)-3-phenylurea89[3]
4-bromoaniline3-phenyl dioxazolone1-(4-bromophenyl)-3-phenylurea94[3]
Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol is a representative example for the synthesis of a diaryl urea derivative from an aniline and an isocyanate.

Materials:

  • This compound

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (optional, as a base)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • To this solution, add the aryl isocyanate (1 equivalent) dropwise at room temperature with stirring.

  • If necessary, a catalytic amount of triethylamine can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for Diaryl Urea Synthesis

Diaryl_Urea_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound Mixing Dissolve in Anhydrous DCM Add Isocyanate Aniline->Mixing Isocyanate Aryl Isocyanate Isocyanate->Mixing Stirring Stir at RT (3-12h) Mixing->Stirring Filtration Filtration (if precipitate forms) Stirring->Filtration Precipitate? Extraction Aqueous Wash & Extraction Stirring->Extraction No Precipitate Product Diaryl Urea Product Filtration->Product Drying Dry over Na2SO4 Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Purification->Product

Caption: Workflow for the synthesis of diaryl urea derivatives.

N-Acylated Anilines

Acylation of the amino group in this compound is a common transformation to produce amides. These amides can be final products with specific biological activities or serve as intermediates in more complex syntheses. Acetic anhydride is a frequently used acylating agent for this purpose.

Comparative Performance in N-Acylation

The acylation of anilines is generally a high-yielding reaction. The presence of electron-withdrawing groups on the aniline can decrease the reaction rate but often does not significantly impact the final yield under appropriate conditions.

Aniline DerivativeAcylating AgentProductYield (%)Reference
AnilineAcetic AnhydrideAcetanilide>90 (typical)[4]
AnilineAcetic Acid (Microwave)Acetanilide70-80[4]
Experimental Protocol: N-Acetylation of this compound

This protocol describes a general procedure for the N-acetylation of an aniline using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

Procedure:

  • In a flask, suspend this compound (1 equivalent) in water.

  • Add concentrated HCl to dissolve the aniline, forming the hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride (1.1 equivalents) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • The N-acetylated product should precipitate from the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from ethanol/water.

Workflow for N-Acetylation

N_Acetylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline This compound Dissolution Dissolve Aniline in HCl/Water Aniline->Dissolution AceticAnhydride Acetic Anhydride Addition Add Acetic Anhydride then NaOAc Solution AceticAnhydride->Addition HCl Conc. HCl HCl->Dissolution NaOAc Sodium Acetate NaOAc->Addition Dissolution->Addition Precipitation Precipitation & Cooling Addition->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product N-Acetylated Product Purification->Product

Caption: Workflow for the N-acetylation of anilines.

Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations. One of the most common applications is in azo coupling reactions to form azo dyes.

Comparative Performance in Diazotization

The efficiency of diazotization can be influenced by the substituents on the aniline ring. The following table provides quantitative yields for the diazotization of various halogenated anilines.

Aniline DerivativeYield of Diazonium Salt (%)Reference
4-chloroanilinequantitative[2]
4-bromoanilinequantitative[2]
4-fluoroanilinequantitative[2]
3,4-dichloroanilinequantitative[2]
4-iodoaniline85[2]
Experimental Protocol: Diazotization and Azo Coupling

This protocol outlines the general steps for the formation of a diazonium salt and its subsequent coupling with a coupling agent like 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (or other coupling agent)

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

    • Collect the azo dye by vacuum filtration, wash with cold water, and dry.

Workflow for Diazotization and Azo Coupling

Azo_Coupling_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up Aniline_HCl This compound in HCl/Water (0-5°C) Diazonium_Salt Diazonium Salt Solution Aniline_HCl->Diazonium_Salt NaNO2_sol Aqueous NaNO2 (0-5°C) NaNO2_sol->Diazonium_Salt Coupling_Reaction Mix Solutions & Stir Diazonium_Salt->Coupling_Reaction Coupling_Agent Coupling Agent in NaOH/Water (0-5°C) Coupling_Agent->Coupling_Reaction Filtration Vacuum Filtration Coupling_Reaction->Filtration Product Azo Dye Product Filtration->Product

Caption: Workflow for diazotization and azo coupling.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide comparing catalytic systems for the synthesis of 3-Chloro-4-(trifluoromethoxy)aniline is now available for researchers, scientists, and professionals in drug development. This publication details the performance of various catalysts, supported by experimental data from analogous chemical transformations, providing a critical resource for optimizing the production of this key chemical intermediate.

The synthesis of this compound, a crucial building block in the development of pharmaceuticals and agrochemicals, predominantly involves the reduction of a nitro group from its precursor, 1-chloro-2-nitro-4-(trifluoromethoxy)benzene. The choice of catalyst for this reduction is a critical factor influencing reaction efficiency, yield, and purity of the final product. Due to a lack of direct comparative studies for this specific molecule, this guide presents a comparative analysis of common catalytic systems used for the reduction of structurally similar chloronitroaromatic compounds.

Performance Comparison of Catalytic Systems

The data presented below is compiled from studies on analogous nitroarene reductions. The selection of a suitable catalyst and reaction conditions is paramount for achieving high yields and purity while minimizing by-products. The most common methods involve catalytic hydrogenation and metal-based reductions.

Catalyst SystemSubstrate AnalogueReaction ConditionsYield (%)Purity (%)ObservationsReference
Iron Powder (Fe/NH₄Cl)2-chloro-4-nitrophenol derivativeReflux in Ethanol/Water82 (overall)Not specifiedCost-effective, robust, and less waste burden. Suitable for industrial production.[1]
Iron Powder (Fe/Acetic Acid)3-chloro-4-(4'-chlorophenoxy)nitrobenzeneReflux in Ethanol/Water94Not specifiedHigh yield for the reduction of a diaryl ether nitro compound.[2]
Platinum on Carbon (Pt/C)ChloronitrobenzeneSolvent-free≥99.4 (selectivity)Not specifiedHigh selectivity and complete conversion. Robust catalyst.[3]
Manganese-based Catalyst (Mn-1)1-chloro-2-nitrobenzeneToluene, 130 °C, 80 bar H₂74Not specifiedAir- and moisture-stable base-metal catalyst, good for functional group tolerance.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes employing different catalytic systems are provided below. These protocols are based on the synthesis of analogous compounds and can be adapted for the synthesis of this compound from 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

Iron Powder Reduction (Fe/NH₄Cl Method)

This protocol is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • To a solution of the 1-chloro-2-nitro-4-(trifluoromethoxy)benzene derivative in a mixture of ethanol and water, add ammonium chloride (NH₄Cl) and iron powder (Fe).

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron sludge.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Catalytic Hydrogenation (General Procedure)

This protocol is a general representation for the reduction of chloronitroarenes using a heterogeneous catalyst.

  • Apparatus: A high-pressure hydrogenation reactor (autoclave) equipped with a stirrer, temperature control, and gas inlet/outlet.

  • Procedure:

    • Charge the autoclave with the 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, a suitable solvent (e.g., ethanol, methanol, or toluene), and the chosen catalyst (e.g., Pt/C, Pd/C).

    • Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.7-1.2 MPa).

    • Heat the reaction mixture to the specified temperature (e.g., 85-120 °C) with constant stirring.

    • Maintain the temperature and pressure for the required reaction time, monitoring hydrogen uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary.

Visualizing the Synthesis Pathway

The following diagrams illustrate the general synthetic pathway and the experimental workflow for the preparation of this compound.

G cluster_0 Synthetic Pathway Starting Material 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Product This compound Starting Material->Product Reduction of Nitro Group

A general synthetic pathway for this compound.

G cluster_1 Experimental Workflow A Reactant & Catalyst Loading B Reaction Setup (e.g., Hydrogenation) A->B C Reaction Monitoring (TLC/GC) B->C D Catalyst Filtration C->D E Solvent Evaporation D->E F Product Purification E->F G Final Product F->G

A typical experimental workflow for catalytic synthesis.

References

Evaluating the effect of the trifluoromethoxy group on drug potency

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacological properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group stands out for its profound and often beneficial impact on drug potency. This guide provides a comparative analysis of the trifluoromethoxy group's effect on drug efficacy, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Trifluoromethyl vs. Trifluoromethoxy: A Tale of Two Fluorine Moieties

To appreciate the unique contributions of the trifluoromethoxy group, it is insightful to compare it with the more commonly employed trifluoromethyl (-CF₃) group. Both groups are strongly electron-withdrawing and can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] However, the trifluoromethoxy group often imparts a more substantial increase in lipophilicity, a critical factor for membrane permeability and overall bioavailability.[3]

A compelling case study is the comparison of the selective COX-2 inhibitor, Celecoxib, with its trifluoromethyl analogue, TFM-C. While both molecules exhibit anti-inflammatory properties, their potency against the COX-2 enzyme differs significantly.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib COX-1150.0027
COX-20.04
TFM-C COX-1>100>1.2
COX-28.2

Table 1: Comparative inhibitory potencies of Celecoxib and its trifluoromethyl analogue (TFM-C) against COX-1 and COX-2 enzymes. The IC50 value for TFM-C against COX-2 was estimated based on the reported 205-fold lower inhibitory activity compared to Celecoxib.

The data clearly demonstrates that while the trifluoromethyl substitution in TFM-C retains some inhibitory activity, it is significantly less potent against COX-2 compared to Celecoxib. This highlights that the nature of the fluorine-containing substituent can have a dramatic impact on the drug's primary pharmacological activity.

The Trifluoromethoxy Advantage: A Case Study with Riluzole

The unique properties of the trifluoromethoxy group are further underscored when directly compared to its non-fluorinated methoxy (-OCH₃) counterpart. A study on Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS) which contains a trifluoromethoxy group, and its 6-methoxy analogue provides a clear illustration of the -OCF₃ group's influence on potency. Their inhibitory effects on voltage-gated sodium channels (Nav1.4), a key target for Riluzole's therapeutic action, were compared.

CompoundTargetIC50 at 0.1 Hz (µM)IC50 at 10 Hz (µM)
Riluzole (6-trifluoromethoxy)Nav1.419.316.1
6-Methoxy Analogue Nav1.4145.2115.8

Table 2: Comparative inhibitory potencies of Riluzole and its 6-methoxy analogue on voltage-gated sodium channels (Nav1.4) at different stimulation frequencies. The data shows that Riluzole is significantly more potent than its methoxy analogue.[3]

The results unequivocally show that Riluzole is substantially more potent in blocking the Nav1.4 channel than its methoxy analogue. This enhanced potency can be attributed to the trifluoromethoxy group's strong electron-withdrawing nature and increased lipophilicity, which likely facilitates more favorable interactions with the target protein.[3]

Experimental Protocols

Determination of IC50 using MTT Assay

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and, consequently, the IC50 of a compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Test compound (and its analogue)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and its analogue in the complete culture medium. Remove the existing medium from the cells and add the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.

Visualizing the Molecular Landscape

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates a simplified representation of the COX-2 signaling pathway, which is the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.

COX2_Signaling_Pathway Cyclooxygenase-2 (COX-2) Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases from membrane COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate Celecoxib Celecoxib (Trifluoromethyl Group) Celecoxib->COX2

Caption: Simplified COX-2 signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in a typical in vitro assay to determine the IC50 value of a drug candidate.

IC50_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Culture 1. Cell Culture (Seed cells in 96-well plate) Start->Cell_Culture Compound_Prep 2. Compound Preparation (Serial dilutions of test compounds) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Add compounds to cells) Compound_Prep->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Measure absorbance/fluorescence) Viability_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Dose-response curve fitting) Data_Acquisition->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value

Caption: Workflow for IC50 determination.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Targeting 3-Chloro-4-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter. This guide addresses the topic of cross-reactivity for antibodies raised against 3-Chloro-4-(trifluoromethoxy)aniline derivatives. As there is a lack of publicly available antibodies and corresponding cross-reactivity studies for this specific hapten, this document serves as a practical framework for initiating and evaluating such a study. It outlines a proposed cross-reactivity panel, detailed experimental protocols for antibody characterization, and visual workflows to guide the process.

Data Presentation: Proposed Cross-Reactivity Panel

The selection of compounds for a cross-reactivity study is paramount. The following table presents a curated list of structurally related aniline derivatives that should be tested to profile the specificity of a newly developed antibody against this compound. The anticipated cross-reactivity is estimated based on structural homology to the target analyte.

CompoundStructureRationale for InclusionAnticipated Cross-Reactivity (%)
This compound (Target Analyte)Positive control and reference compound.100
3-Chloro-4-fluoroanilineHigh SimilarityAssesses the impact of the trifluoromethoxy group on antibody recognition.Low to Moderate
4-(Trifluoromethoxy)anilineHigh SimilarityEvaluates the contribution of the chloro substituent to the epitope.Moderate to High
3-Chloro-4-(trifluoromethyl)anilineHigh SimilarityDetermines if the antibody can distinguish between a trifluoromethoxy and a trifluoromethyl group.[1]Moderate
3,4-DichloroanilineModerate SimilarityTests the specificity for the trifluoromethoxy group versus a second chloro group.Low
3-ChloroanilineModerate SimilarityAssesses the importance of the substituent at the para-position.Low
AnilineLow SimilarityServes as a baseline for non-specific binding to the core aniline structure.Very Low

Note: The anticipated cross-reactivity percentages are hypothetical and must be confirmed through empirical testing.

Experimental Protocols

The gold standard for quantifying antibody specificity and cross-reactivity is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an antibody with various structural analogs of this compound.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Test Antibody: Polyclonal or monoclonal antibody raised against the target analyte.

  • Cross-Reactant Panel: As detailed in the table above.

  • Blocking Buffer: 1% BSA in Phosphate Buffered Saline (PBS).

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG.

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).

  • Stop Solution: 2 M Sulfuric Acid.

Procedure:

  • Plate Coating: Dilute the coating antigen to a pre-optimized concentration (e.g., 1-5 µg/mL) in PBS. Add 100 µL to each well and incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to minimize non-specific binding.

  • Competition:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in PBS.

    • In a separate dilution plate, add 50 µL of each dilution to respective wells.

    • Add 50 µL of the test antibody (at a concentration that gives approximately 80% of the maximum signal) to each well.

    • Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.

  • Transfer: Transfer 100 µL of the antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader.

  • Analysis:

    • Calculate the concentration of each compound that inhibits 50% of the antibody binding (IC50).

    • Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow for Antibody Specificity Profiling

The following diagram outlines the key stages in generating and characterizing an antibody for cross-reactivity.

G cluster_dev Antibody Development cluster_char Antibody Characterization cluster_analysis Data Analysis A Hapten Synthesis (this compound derivative) B Conjugation to Carrier Protein (e.g., KLH) A->B C Immunization and Hybridoma Production B->C D Antibody Screening and Titration (Direct ELISA) C->D Crude Antibody Supernatant E Competitive ELISA Setup D->E F IC50 Determination for Target and Analogs E->F G Calculation of % Cross-Reactivity F->G IC50 Values H Specificity Profile Generation G->H

Caption: A workflow for the development and specificity testing of a novel antibody.

Hypothetical Signaling Pathway Interaction

Aniline derivatives can undergo metabolic activation, potentially leading to interactions with cellular signaling pathways. The diagram below illustrates a generalized pathway of xenobiotic-induced cellular stress.

G A Aniline Derivative Exposure B Phase I Metabolism (e.g., CYP450 enzymes) A->B C Formation of Reactive Electrophilic Intermediates B->C D Covalent Adducts with Proteins and DNA C->D E Activation of Stress Response (e.g., Keap1-Nrf2 Pathway) C->E G Cellular Damage and Toxicity D->G F Induction of Phase II Detoxification Enzymes E->F H Metabolite Excretion F->H

Caption: Generalized pathway of aniline derivative-induced cellular stress.

References

Benchmarking the performance of 3-Chloro-4-(trifluoromethoxy)aniline-based materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance analysis of materials derived from 3-Chloro-4-(trifluoromethoxy)aniline, focusing on their application as multi-kinase inhibitors in drug development. For the purpose of this comparison, we will use Regorafenib, a well-established multi-kinase inhibitor that incorporates a structurally and functionally similar 4-chloro-3-(trifluoromethyl)aniline moiety, as a representative of this class of materials. We will compare its performance against Sorafenib, another multi-kinase inhibitor with a related chemical structure.

The trifluoromethoxy group, and the structurally related trifluoromethyl group, are crucial in modern drug design.[1] They can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, which are desirable properties for drug candidates.[1]

Comparative Performance of Kinase Inhibitors

The primary measure of performance for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Target KinaseRegorafenib IC50 (nM)Sorafenib IC50 (nM)References
VEGFR11326[2][3]
VEGFR24.290[2][3]
VEGFR34620[2][3]
PDGFRβ2257[2][3]
c-Kit768[2][3]
RET1.543[2][3]
Raf-12.56[2][4]
B-Raf2822[2][4]
B-Raf (V600E)1938[2][4]
FGFR-1Not specified580[4]

Note: IC50 values can vary based on experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of IC50 values is a critical step in the preclinical evaluation of kinase inhibitors. This is typically achieved through in vitro kinase assays.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 of a test compound against a specific kinase.

Materials and Reagents:

  • Recombinant human kinase enzyme

  • Kinase substrate peptide

  • Test compound (e.g., Regorafenib, Sorafenib) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence or radioactivity

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting the enzyme.

  • Assay Plate Setup: Add the serially diluted test compound or DMSO (for control wells) to the appropriate wells of the assay plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in the kinase assay buffer and add it to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in the kinase assay buffer. The final concentration of ATP is typically at or near its Michaelis constant (Km) for the kinase. Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

  • Incubation: Gently shake the plate and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the kinase activity. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.[5] Alternatively, radioactive assays using [γ-³²P]-ATP can be employed, where the incorporation of the radioactive phosphate into the substrate is measured.[6][7]

  • Data Analysis: Measure the signal (e.g., luminescence, radioactivity) in each well. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway targeted by these inhibitors and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Inhibited by Regorafenib/ Sorafenib PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Plate_Setup Set up Assay Plate (Serial Dilution of Inhibitor) Reagent_Prep->Plate_Setup Add_Enzyme Add Kinase Enzyme Plate_Setup->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal (Luminescence/Radioactivity) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (Calculate IC50) Measure_Signal->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Prudent Disposal of 3-Chloro-4-(trifluoromethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-4-(trifluoromethoxy)aniline was not located. The following disposal procedures are synthesized from SDSs of structurally similar compounds, including 4-Chloro-3-(trifluoromethoxy)aniline, 3-Fluoro-4-(trifluoromethoxy)aniline, and 3-Chloro-4-fluoroaniline. Researchers must consult their institution's environmental health and safety (EHS) office for specific guidance and adhere to all local, regional, and national regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a toxic substance, and its handling and disposal require strict adherence to established safety protocols.

I. Immediate Actions and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Impervious gloves (e.g., Neoprene or Nitrile rubber)Prevents skin contact with the chemical.
Eye/Face Protection Splash-proof goggles or safety glasses with side shieldsProtects eyes from splashes and airborne particles.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates)Necessary in the absence of adequate ventilation or when handling powders to prevent inhalation.
Protective Clothing Lab coat, closed-toe shoes, and additional protective clothing as neededPrevents contamination of personal clothing and skin.

II. Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.

Step 1: Evacuate and Ventilate

  • Immediately evacuate all non-essential personnel from the affected area.

  • Ensure the area is well-ventilated to disperse any vapors.

Step 2: Contain the Spill

  • For liquid spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the substance.

  • For solid spills, carefully sweep up the material, avoiding dust generation.

Step 3: Collect and Store Waste

  • Place the absorbed or swept-up material into a suitable, labeled, and sealed container for hazardous waste.

  • Do not mix with other waste materials.

Step 4: Decontaminate the Area

  • Clean the spill area thoroughly with soap and water.

  • Collect all cleaning materials and place them in the hazardous waste container.

Step 5: Personal Decontamination

  • Remove and launder contaminated clothing before reuse.

  • Thoroughly wash hands and any exposed skin with soap and water.

III. Waste Disposal Procedures

The disposal of this compound must be conducted in accordance with all applicable regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.

1. Waste Classification:

  • Determine if the chemical waste is classified as hazardous. Given the nature of this compound, it is highly likely to be considered hazardous waste.

2. Collection and Storage:

  • Collect waste in designated, properly labeled, and sealed containers.

  • Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.[1][2][3]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

Disposal Workflow for this compound start Disposal Required ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) start->ppe assess_spill Assess Situation: Spill or Routine Disposal? ppe->assess_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste 4. Decontaminate Area assess_spill->spill_procedure Spill routine_disposal Routine Waste Collection: Place in Labeled, Sealed Hazardous Waste Container assess_spill->routine_disposal Routine storage Store Waste in a Cool, Dry, Well-Ventilated Area spill_procedure->storage routine_disposal->storage contact_ehs Contact Institutional EHS for Pickup and Final Disposal storage->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety Protocol for Handling 3-Chloro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of 3-Chloro-4-(trifluoromethoxy)aniline. Adherence to these procedures is essential for ensuring personal safety and environmental protection. This compound is classified as a hazardous material, being harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[4] All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[4][5][6]To protect eyes from splashes, dust, and vapors which can cause serious irritation.[1][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene), tested according to EN 374.[4][5][6]To prevent skin contact, as the substance is harmful and can be fatal if it comes into contact with the skin.[7][8]
Body Protection A buttoned laboratory coat or a chemical-resistant suit/apron.[4][6][8] Full-length pants and closed-toe shoes are required.[9]To prevent accidental skin contact from spills or splashes.[6][7]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if ventilation is inadequate or if dust/aerosols are generated.[3][8][10] Options include an N95 mask, a full-face respirator with appropriate cartridges (e.g., organic vapor), or a self-contained breathing apparatus (SCBA) for emergencies.[4][6]To prevent inhalation of toxic dust or vapors that may cause respiratory irritation.[1][8]

Engineering Controls and Work Practices

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

  • Hygiene: Wash hands and face thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory or handling area.[8]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[8]

Step-by-Step Handling Protocol

  • Preparation:

    • Obtain and read the Safety Data Sheet (SDS) before starting any work.

    • Ensure a safety shower and eyewash station are readily accessible.[11]

    • Designate a specific area for handling and clearly label it.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling the Chemical:

    • Keep the container tightly closed when not in use.[1][11]

    • Avoid generating dust or aerosols.[5]

    • Avoid all personal contact, including inhalation.

  • Post-Handling:

    • Decontaminate all equipment and the work surface after use.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Wash hands thoroughly.

Emergency Procedures

  • Spill Response:

    • Evacuate non-essential personnel from the area.[10]

    • Ensure the area is well-ventilated.[4][5]

    • Wearing full PPE, contain the spill.[4][8]

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[4][5]

    • For liquid spills, use an inert absorbent material to collect the substance.[10][12]

    • Clean the spill area thoroughly and decontaminate.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][13]

    • If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][7][13]

    • If in Eyes: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7][11]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

This material and its container must be disposed of as hazardous waste.[4][5][12]

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams.[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations.[4][5] Do not empty into drains or release into the environment.[5][12]

Visual Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Cleanup & Doffing cluster_disposal 5. Waste Management A Review SDS B Verify Emergency Equipment (Eyewash, Shower) A->B C Prepare & Label Work Area B->C D Lab Coat & Gloves C->D E Eye/Face Protection D->E F Respiratory Protection (if required) E->F G Work in Fume Hood F->G H Handle Chemical G->H I Keep Container Sealed H->I N Collect Waste in Labeled Container H->N J Decontaminate Surfaces I->J K Dispose of Contaminated PPE J->K L Remove Remaining PPE K->L M Wash Hands Thoroughly L->M L->M O Store Waste Securely N->O P Arrange Professional Disposal O->P

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(trifluoromethoxy)aniline
Reactant of Route 2
3-Chloro-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.